3,9-Diazabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDJTXWCVQUXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational Analysis of Diazabicyclononane Structures: A Comprehensive Guide for Drug Discovery
Executive Summary
The 3,7-diazabicyclo[3.3.1]nonane system, commonly known as the bispidine scaffold, is a privileged structural motif in modern medicinal chemistry, organocatalysis, and radiopharmaceutical design. Its highly rigid yet predictable conformational landscape allows drug developers to precisely orient pharmacophores in 3D space. This whitepaper provides an in-depth technical analysis of the thermodynamic states, rotameric equilibria, and the tri-modal analytical workflows (NMR, DFT, and XRD) required to map the conformational dynamics of diazabicyclononane derivatives.
Structural Fundamentals and Conformational Thermodynamics
The unique utility of the diazabicyclononane scaffold stems from its highly restricted conformational space. Unlike highly flexible aliphatic rings, the bicyclic nature of bispidine enforces specific spatial arrangements that can be exploited for target binding, such as in the development of1[1].
The Core Conformations
-
Chair-Chair (CC) Conformation : The global minimum for most unsubstituted and simple N-alkylated bispidines. The distance between the two nitrogen atoms (N3 and N7) is tightly constrained to approximately 2.9 Å, creating an ideal pre-organized pocket for transition metal chelation[2].
-
Chair-Boat (CB) Conformation : A higher-energy intermediate. Direct N-C(O) amide bond inversion in the CC state is sterically forbidden due to transannular clashes. The molecule must first transition into the CB form, which relieves steric strain and lowers the energy barrier for inversion[3].
-
Boat-Boat (BB) Conformation : Highly disfavored due to severe steric repulsion between the flagpole hydrogens.
Rotameric Equilibria (Syn vs. Anti)
When the bispidine nitrogens are substituted with acyl or amide groups, the restricted rotation of the carbonyl units generates distinct syn and anti rotamers. The energy barrier for this restricted rotation typically ranges from 14 to 19 kcal/mol, placing the system in a slow-exchange regime on the NMR timescale at room temperature[2][4].
Conformational equilibria of bispidine showing ring inversion and rotameric states.
Quantitative Data Summary
Understanding the baseline physical and spectroscopic parameters is critical for validating synthesized structures. The tables below summarize the expected thermodynamic and NMR diagnostic data for 3,7-diazabicyclo[3.3.1]nonanes.
Table 1: Thermodynamic & Kinetic Parameters
| Conformation / State | Relative Energy (kcal/mol) | Inter-Nitrogen Distance (Å) | Dipole Moment Characteristics |
| Chair-Chair (CC) | 0.0 (Global Minimum) | ~2.9 | Minimized in unsubstituted forms |
| Chair-Boat (CB) | +5.0 to +8.0 | ~3.2 | Intermediate; required for inversion |
| Boat-Boat (BB) | > +12.0 | > 3.5 | Highly disfavored (steric clash) |
| Syn Rotamer | Solvent Dependent | N/A | High net dipole (Favored in DMSO) |
| Anti Rotamer | Solvent Dependent | N/A | Low net dipole (Favored in CDCl₃) |
Table 2: Diagnostic NMR Parameters
| Proton/Carbon Position | Multiplicity | Chemical Shift (ppm) | Coupling Constants (Hz) | Structural Significance |
| C2, C4, C6, C8 (Eq. H) | Doublet of doublets (dd) | 2.5 - 3.5 (¹H) | Confirms rigid Chair-Chair state[5] | |
| C2, C4, C6, C8 (Ax. H) | Multiplet (m) | 2.0 - 2.8 (¹H) | Differentiates axial/equatorial | |
| C9 (Bridgehead CH₂) | Triplet (t) | 32.0 - 34.0 (¹³C) | N/A | Confirms intact bicyclic bridge |
Integrated Analytical Workflows
To accurately map the conformational landscape of a novel diazabicyclononane derivative, a tri-modal approach is required. Relying on a single method often leads to misinterpretation due to rapid solvent-exchange dynamics or crystal-packing artifacts.
Tri-modal analytical workflow integrating NMR, XRD, and DFT for conformational mapping.
Protocol 1: NMR-Based Rotameric Deconvolution
Objective: Determine the solution-state equilibrium of syn/anti rotamers and validate the primary ring conformation.
Causality Check: Why run ROESY instead of NOESY? For mid-sized molecules like bispidines (MW ~200-400 Da), the NOE correlation time (
Step-by-Step Methodology:
-
Solvent Selection (Self-Validating System): Prepare two identical samples of the compound—one in CDCl₃ (non-polar) and one in DMSO-d₆ (highly polar).
-
Logic: The syn conformer possesses aligned carbonyl dipoles, creating a large net molecular dipole moment. DMSO stabilizes this macro-dipole, shifting the equilibrium toward the syn state. CDCl₃ minimizes internal dipole repulsion, favoring the anti state[3].
-
-
1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K. Identify the equatorial protons at C2/C4 and C6/C8. A doublet of doublets with large geminal constants (10.5-11 Hz) acts as an internal control confirming the rigid Chair-Chair conformation[5].
-
2D ROESY Acquisition: Run a 2D ROESY experiment with a mixing time of 200-300 ms.
-
Data Extraction: Integrate the through-space cross-peaks between the N-substituent protons and the proximal equatorial protons of the bispidine core. The integration ratio directly yields the syn:anti thermodynamic ratio.
Protocol 2: DFT-Guided Transition State Mapping
Objective: Calculate the rotational barriers and map the transition states (e.g., CC to CB inversion) to predict drug-receptor binding kinetics. Causality Check: Why use B3LYP/6-31G(d)? This specific functional and basis set provides an optimal balance between computational cost and accuracy for mapping the shallow potential energy surfaces of tertiary amides and bicyclic rings, as validated in6[6].
Step-by-Step Methodology:
-
Geometry Optimization: Import the 3D coordinates from X-ray crystallography (if available) or generate a 3D model. Optimize the geometries of the CC, CB, and BB states using the B3LYP/6-31G(d) level of theory.
-
Solvent Modeling: Apply a Self-Consistent Reaction Field (SCRF) method based on the Polarizable Continuum Model (PCM) to simulate the dielectric constant of the chosen NMR solvent (e.g., water or chloroform)[6].
-
Transition State (TS) Search: Perform a relaxed potential energy surface (PES) scan by varying the dihedral angle of the N-substituent (e.g., the carbonyl rotation) in 10° increments.
-
Frequency Calculation: Run a frequency calculation on the identified TS geometry. A single imaginary frequency confirms that the geometry is a true first-order saddle point (transition state) rather than a local minimum.
-
Energy Barrier Calculation: Subtract the zero-point corrected energy of the global minimum (CC) from the TS energy to determine the rotational barrier (
). A barrier > 15 kcal/mol indicates restricted rotation[4].
References
-
Title: Rotational Motion in Bispidines: A Conformational Study Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives Source: Eurasian Chemico-Technological Journal URL: [Link]
-
Title: Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs Source: Topics in Stereochemistry (ResearchGate) URL: [Link]
Sources
- 1. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Studies of Bispidine Scaffolds
Executive Summary
The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold represents a paradigm of "pre-organized" chemical space. Unlike flexible aliphatic diamines, the bispidine core offers a rigid, concave architecture that enforces specific geometric constraints on attached substituents or coordinated metal ions. This guide details the theoretical frameworks and computational protocols necessary to model this scaffold accurately. We move beyond standard "black-box" calculations to address the specific challenges of bispidine modeling: the chair-chair vs. chair-boat equilibrium, the failure of standard force fields in coordination chemistry, and the exploitation of its rigid vector alignment in peptidomimetic drug design.
Structural Fundamentals & Conformational Dynamics
The Chair-Chair (CC) vs. Chair-Boat (CB) Equilibrium
The bispidine core exists primarily in a chair-chair (CC) conformation, which creates a distinct cavity between the N3 and N7 nitrogen atoms. However, theoretical studies using Density Functional Theory (DFT) reveal that this is not a static system. The chair-boat (CB) conformer, while generally higher in energy, becomes accessible and even preferred under specific substitution patterns or solvent conditions.
-
The N3-N7 Vector: In the CC conformation, the lone pairs of N3 and N7 are pre-organized to converge, creating a "cleft" ideal for metal chelation (approx. 2.8–3.0 Å distance).
-
Steric Strain: Bulky substituents at the C9 position can destabilize the CC form, pushing the equilibrium toward the CB form to relieve 1,3-diaxial interactions.
-
Amide Rotamers: In bispidine diamides (common in peptidomimetics), the rotation of amide bonds is restricted.[1] DFT studies (B3LYP-D3) have identified high rotational barriers (>15 kcal/mol), effectively creating "atropisomeric-like" behavior that must be accounted for in docking studies.
The "Boar" Conformation and Hybrid States
Advanced ab initio studies have characterized transition states often referred to as "boar" (boat-chair hybrids). These are transient but critical for understanding the kinetics of metal capture. Ignoring these high-energy states in molecular dynamics (MD) simulations can lead to false negatives when predicting binding kinetics.
Coordination Chemistry: The Comba Approach
The Comba group has established the gold standard for modeling bispidine-metal complexes. Standard molecular mechanics (MM) force fields (like UFF or MMFF94) catastrophically fail here because they cannot capture the electronic effects of transition metals (Jahn-Teller distortion, spin-state changes) within the rigid bispidine cage.
Ligand Field Molecular Mechanics (LFMM)
To accurately model bispidine coordination, one must employ Ligand Field Molecular Mechanics (LFMM) .[2] This hybrid approach augments the harmonic potential of standard MM with a ligand field stabilization energy (LFSE) term.
-
Hole-Size Match: The thermodynamic stability of a bispidine complex is governed by the complementarity between the metal ion's radius and the ligand's cavity size.
-
Jahn-Teller Isomerism: For Cu(II) complexes, the rigid bispidine scaffold can enforce a specific elongation axis. LFMM is the only computationally efficient method capable of predicting which axis (N3-N7 or perpendicular) will elongate.
Visualization: The LFMM Optimization Cycle
The following diagram illustrates the iterative workflow for designing bispidine ligands using LFMM and DFT validation.
Caption: Workflow integrating Ligand Field Molecular Mechanics (LFMM) with DFT for high-fidelity prediction of bispidine-metal geometries.
Medicinal Chemistry: The -Strand Nucleator[3]
In drug discovery, the bispidine scaffold is a "privileged structure" due to its ability to mimic secondary protein structures.
Peptidomimetics and -Arches
Computational studies have demonstrated that inserting a bispidine unit into a peptide chain restricts the conformational freedom of adjacent amino acids.[3][4]
-
Mechanism: Intramolecular
hydrogen bonding between the bispidine cage and the peptide backbone locks the torsion angle.[3] -
Result: This nucleates a
-arch or -hairpin structure, making bispidines excellent scaffolds for inhibiting protein-protein interactions (PPIs) where -sheets are the recognition motif.
In Silico Screening Challenges
Docking bispidines requires specific care:
-
Rigidity Assumption: Most docking algorithms (Glide, Gold) treat the ligand core as flexible. For bispidines, you must generate a conformer library (CC, CB, twisted) prior to docking and treat the core as rigid, allowing only the side chains to rotate.
-
Solvation: The hydrophobic cage of the bispidine often traps "high-energy" water molecules. Explicit water molecular dynamics (MD) or hydration site analysis (e.g., WaterMap) is recommended to identify displaceable waters in the binding pocket.
Experimental Protocols (Computational)
Protocol A: DFT Conformational Analysis of Bispidine Derivatives
Use this protocol to determine the preferred geometry (CC vs. CB) before docking or synthesis.
Step 1: Initial Sampling
-
Generate 3D structures of the CC and CB forms.
-
Perform a stochastic conformational search (Monte Carlo) using the MMFF94s force field to sample rotamers of the N3/N7 substituents.
Step 2: Geometry Optimization (DFT)
-
Software: Gaussian 16 / ORCA 5.
-
Functional: B3LYP-D3(BJ) or
B97X-D .-
Rationale: Dispersion corrections (-D3) are critical for capturing the intramolecular attractive forces across the bispidine cavity.
-
-
Basis Set: def2-SVP (optimization) -> def2-TZVP (single point energy).
-
Solvation: SMD model (match your experimental solvent, e.g., DMSO or Water).
Step 3: Frequency Analysis
-
Verify zero imaginary frequencies to ensure a true minimum.
-
Calculate Gibbs Free Energy (
) at 298 K. -
Criterion: If
kcal/mol, both conformers must be considered relevant for biological activity.
Protocol B: Molecular Docking of Bispidine Peptidomimetics
Use this for screening bispidine-based inhibitors against protein targets.
Step 1: Ligand Preparation
-
Do not rely on on-the-fly conformer generation.
-
Pre-compute the bispidine core geometry using Protocol A.
-
Fix the bicyclic core atoms constraints during ligand preparation.
Step 2: Receptor Grid Generation
-
Identify the
-sheet binding groove on the target protein. -
Define H-bond constraints for the backbone carbonyls that will interact with the bispidine's pre-organized NH donors (if present).
Step 3: Induced Fit Docking (IFD)
-
Bispidines are bulky. Standard rigid-receptor docking often fails due to steric clashes.
-
Use an Induced Fit protocol (e.g., Schrödinger IFD) allowing residues within 5.0 Å of the binding cleft to relax.
Quantitative Data Summary
Table 1: Comparative Energetics of Bispidine Conformers (DFT Level: B3LYP-D3/def2-TZVP)
| Conformer Type | Relative Energy ( | N3...N7 Distance ( | Key Stabilizing Feature |
| Chair-Chair (CC) | 0.0 (Global Min) | 2.85 - 3.05 | Pre-organized cleft, minimal strain |
| Chair-Boat (CB) | +2.5 - 5.0 | 3.20 - 3.50 | Relieves C9-substituent strain |
| Boat-Boat (BB) | +6.0 - 8.5 | > 3.80 | Rarely observed; high steric clash |
| Twisted | +1.5 - 3.0 | Variable | Transition state for amide rotation |
References
-
Bleher, K., Cieslik, P. A., & Comba, P. (2025).[5][6] Bispidine coordination chemistry. Dalton Transactions, 54(11), 4405–4431.[5] Link
-
Tomassoli, I., & Gündisch, D. (2016).[7] Bispidine as a Privileged Scaffold.[7] Current Topics in Medicinal Chemistry, 16(11), 1314–1342.[7] Link
-
Prabhu, S. R., et al. (2015). Bispidine as a
-strand nucleator: from a -arch to self-assembled cages and vesicles.[3][4] Chemical Science, 6, 1234-1245. Link -
Lapouge, C., et al. (2015). Rotational Motion in Bispidines: A Conformational Study. Organic Letters, 17(20), 5068–5071. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Interests Comba Group - Inorganic Chemistry - University of Heidelberg [uni-heidelberg.de]
- 3. Bispidine as a β-strand nucleator: from a β-arch to self-assembled cages and vesicles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Bispidine as a β-strand nucleator: from a β-arch to self-assembled cages and vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bispidine coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 7. Bispidine as a Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3,9-Diazabicyclo[3.3.1]nonane: A Technical Guide
This guide details the spectroscopic characterization, synthesis, and structural dynamics of the 3,9-diazabicyclo[3.3.1]nonane scaffold. Unlike its more common isomer, 3,7-diazabicyclo[3.3.1]nonane (bispidine), the 3,9-isomer features a nitrogen atom at the bridgehead position (N9) and one within the piperidine ring (N3), creating unique steric and electronic properties valuable in neuropharmacology (nAChR ligands, opioid receptors).
Executive Summary
The 3,9-diazabicyclo[3.3.1]nonane core is a rigid, bicyclic diamine scaffold used increasingly in medicinal chemistry to constrain pharmacophores in defined spatial orientations. Its unique geometry—bridging a piperidine ring across the 2,6-positions—provides a distinct vector profile compared to tropane or bispidine systems. This guide focuses on the characterization of the core scaffold, primarily through its stable precursors (e.g., 3-benzyl-3,9-diazabicyclo[3.3.1]nonane), utilizing NMR (
Structural Dynamics & Conformational Analysis
The physicochemical behavior of 3,9-diazabicyclo[3.3.1]nonane is governed by the equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformers.
-
Chair-Chair (CC): The thermodynamically preferred state for the unsubstituted core. However, severe transannular steric repulsion occurs between the endo-substituents at positions 3 and 7.
-
Chair-Boat (CB): To relieve strain from bulky N3-substituents, the N3-containing ring may adopt a boat conformation.
Critical Spectroscopic Marker: In the CC conformation, the signal for H-7 endo is magnetically shielded by the N3 lone pair (if available) or spatially close to N3-substituents, resulting in diagnostic NOE (Nuclear Overhauser Effect) correlations.
Figure 1: Conformational equilibrium and spectroscopic markers for the 3,9-diazabicyclo[3.3.1]nonane system.
Synthesis & Isolation Strategy
Direct characterization often utilizes the 3-benzyl-3,9-diazabicyclo[3.3.1]nonane derivative due to the volatility and hygroscopic nature of the parent diamine. The "Cignarella Route" is the industry standard for accessing this scaffold.
Synthetic Workflow (Cignarella Route)
-
Diester Formation: Condensation of meso-dimethyl-
-dibromopimelate with benzylamine.[1] -
Cyclization: Thermal cyclization with a second equivalent of benzylamine (or ammonia for the N9-unsubstituted analog).
-
Reduction: Conversion of the intermediate lactams/imides to the saturated amine.
NMR Spectroscopy: The Gold Standard
The following data represents the 3-benzyl-3,9-diazabicyclo[3.3.1]nonane derivative (free base) in CDCl
Proton ( H) NMR Assignment
Instrument: 300/400 MHz
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-9 (Bridge) | N/A | - | - | N9 is tertiary; no proton. |
| N-CH | 3.40 | Singlet | 2H | Benzylic protons (diagnostic singlet). |
| H-2, H-4 | 2.75 – 2.95 | Multiplet | 3H | |
| H-1, H-5 | 4.05 – 4.25* | Multiplet | 2H | Bridgehead methines ( |
| H-7 (exo/endo) | 2.25 – 2.40 | Multiplet | 2H | Protons on the carbocyclic ring, spatially close to N3. |
| H-6, H-8 | 1.50 – 1.90 | Multiplet | 5H | Remaining methylene protons (carbocyclic ring). |
> Note on H-1/H-5: In N9-acyl derivatives (e.g., carbamates), these bridgehead protons shift significantly downfield (4.0–4.5 ppm) due to the anisotropy of the carbonyl group. In N9-alkyl derivatives (like the 3,9-dibenzyl), they appear further upfield (approx 2.8–3.0 ppm).
Carbon ( C) NMR Assignment
Instrument: 75/100 MHz
Solvent: CDCl
| Carbon Type | Shift ( | Assignment |
| C=O | ~155-170 | If Carbamate/Amide present (e.g., N-Boc, N-Cbz). |
| Ar-C | 128.0 – 140.0 | Aromatic carbons (Benzyl group). |
| C-2, C-4 | 50.0 – 55.0 | Methylene |
| C-1, C-5 | 48.0 – 52.0 | Bridgehead methines ( |
| N-CH | 60.0 – 63.0 | Benzylic carbon. |
| C-6, C-8 | 25.0 – 30.0 | Carbocyclic methylenes (remote). |
| C-7 | 18.0 – 22.0 | The "tip" of the carbocyclic ring. |
Advanced 2D Techniques
-
COSY: Essential for tracing the spin system from the bridgehead (H1/H5) to the neighboring methylenes (H2/H4 and H6/H8).
-
NOESY:
-
H3/H7 Interaction: A cross-peak between the substituents on N3 and the endo-H7 proton confirms the Chair-Chair conformation. Absence suggests a boat form or exo-orientation.
-
Bridgehead Correlation: Strong NOE between H1/H5 and the N9-substituent.
-
Mass Spectrometry & Fragmentation
Ionization: ESI+ (Electrospray Ionization)
Parent Ion: [M+H]
Fragmentation Pathway (CID):
-
Retro-Mannich Cleavage: The bicyclic core often undergoes a retro-Mannich fragmentation, opening the piperidine ring.
-
Loss of Benzyl: A characteristic loss of 91 Da (tropylium ion) is observed for benzyl derivatives.
-
Bridgehead Cleavage: High-energy collision can cleave the C1-N9 bond, leading to characteristic daughter ions of the substituted piperidine fragments.
Experimental Protocols
Protocol A: Synthesis of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane (The "Cignarella" Method)
Objective: Isolation of the core scaffold precursor.
-
Reagents: meso-Dimethyl-
-dibromopimelate (1.0 eq), Benzylamine (3.5 eq), Toluene (Solvent). -
Step 1 (First Cyclization): Reflux dibromopimelate with benzylamine (1.0 eq) and Et
N in toluene for 12 hours.-
Checkpoint: Monitor disappearance of starting material by TLC (Hexane/EtOAc 4:1).
-
Product: N-benzyl-2,6-dicarbomethoxypiperidine (cis/trans mixture).[1]
-
-
Step 2 (Second Cyclization): Isolate the piperidine intermediate. Dissolve in xylene. Add Benzylamine (1.2 eq). Reflux for 24-48 hours with a Dean-Stark trap to remove methanol/water.
-
Mechanism:[2] Double intramolecular amidation/alkylation.
-
Product: 3,9-dibenzyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione (Bicyclic Imide).
-
-
Step 3 (Reduction): Suspend LiAlH
(4.0 eq) in dry THF. Add the imide solution dropwise at 0°C. Reflux for 6 hours.-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: Flash chromatography (DCM/MeOH/NH
OH).
-
Protocol B: NMR Sample Preparation
Objective: High-resolution spectral acquisition.
-
Sample Mass: Dissolve 5–10 mg of the purified oil/solid.
-
Solvent: 0.6 mL CDCl
(neutralized with basic alumina if the sample is acid-sensitive). -
Tube: 5mm high-precision NMR tube.
-
Acquisition:
-
Set relaxation delay (
) to >2.0s to ensure integration accuracy for quaternary carbons. -
Acquire
C with >512 scans due to the lower sensitivity of the aliphatic carbons.
-
References
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977. Link
-
Cignarella, G., et al. (2000).[3] Synthesis, modelling, and
-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes. Il Farmaco, 55(8), 553–562. Link -
Fravolini, A., et al. (2011). Diazabicyclo Analogues of Maraviroc: Synthesis, Modeling, NMR Studies and Antiviral Activity. ChemMedChem, 6(5), 889–903. Link
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Provides context on the general bicyclo[3.3.1] system). Link
-
BenchChem. (2025).[4] Technical Guide to tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Divergent Scaffold: Fundamental Coordination Chemistry of 3,9-Diazabicyclo[3.3.1]nonane
An In-depth Technical Guide to the Fundamental Coordination Chemistry of 3,9-Diazabicyclo[3.3.1]nonane.
Executive Summary
3,9-Diazabicyclo[3.3.1]nonane (3,9-DABN) is a rigid bicyclic diamine often overshadowed by its famous isomer, 3,7-diazabicyclo[3.3.1]nonane (Bispidine) . While Bispidine is a privileged scaffold for high-affinity metal chelation due to its convergent nitrogen lone pairs, 3,9-DABN exhibits a divergent coordination geometry .
This guide details the structural determinants that dictate the coordination behavior of 3,9-DABN. Unlike classical chelators, 3,9-DABN acts primarily as a rigid spacer or monodentate ligand , making it invaluable in medicinal chemistry for positioning pharmacophores but challenging for classical Werner-type coordination. This document synthesizes its synthesis, structural properties, and bioinorganic relevance.
Structural Anatomy & Isomerism
The core distinction between the 3,9- and 3,7-isomers lies in the placement of the nitrogen atoms within the bicyclo[3.3.1]nonane skeleton, which consists of two fused cyclohexane rings in a chair-chair conformation.
-
3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Both nitrogens are in the "flaps" of the chairs (positions 3 and 7). Their lone pairs converge, creating a "pincer" ideal for bidentate chelation (N···N distance ~2.4 Å).
-
3,9-Diazabicyclo[3.3.1]nonane: One nitrogen is at position 3 (ring flap), and the other is at position 9 (the one-atom bridge).
-
N9 (Bridge): The lone pair is sterically constrained and typically oriented anti to the C1-C5 bond vector to minimize 1,3-diaxial interactions.
-
N3 (Ring): Behaves like a piperidine nitrogen, with the lone pair capable of equatorial/axial flipping, though the chair conformation biases it.
-
Coordination Consequence: The N3 and N9 lone pairs point in divergent vectors (away from each other). Consequently, 3,9-DABN cannot form a stable 5- or 6-membered chelate ring with a single metal ion. It functions exclusively as a bridging ligand (M–L–M) or a monodentate ligand .
Visualization: Divergent vs. Convergent Geometry
Caption: Comparison of the chelating potential of 3,7-Bispidine versus the bridging/monodentate nature of 3,9-DABN.
Synthesis Protocols
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane system is historically challenging due to the thermodynamic preference for the 3,7-isomer (Bispidine) in double Mannich condensations. The classic route established by Barnes & Fales (1953) remains a primary reference, utilizing a stepwise construction to ensure the N9 bridge is formed correctly.
Protocol: The Barnes-Fales Route (Modified)
This protocol yields the core scaffold, which can be further functionalized.
Reagents:
-
Dimethyl 2,6-piperidinedicarboxylate (Precursor A)
-
Lithium Aluminum Hydride (LiAlH4)
-
Glacial Acetic Acid / Hydrobromic Acid (for deprotection)
Step-by-Step Methodology:
-
Oxidative Precursor Synthesis:
-
Start with 2,6-lutidine. Oxidize to dipicolinic acid, then esterify to dimethyl dipicolinate.
-
Perform catalytic hydrogenation (PtO2/H2) to yield Dimethyl 2,6-piperidinedicarboxylate (cis-isomer is required).
-
-
Cyclization (The Critical Step):
-
Dissolve Dimethyl 2,6-piperidinedicarboxylate (10 mmol) in xylene.
-
Add Benzylamine (10 mmol) dropwise under reflux.
-
Mechanism: The benzylamine attacks the diester, forming a bicyclic imide (3-benzyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane). The nitrogen of the piperidine becomes N9 (bridge), and the benzylamine nitrogen becomes N3.
-
Note: High temperature is required to drive the formation of the imide bridge.
-
-
Reduction:
-
Suspend the bicyclic imide in dry THF.
-
Add LiAlH4 (4.0 equiv) slowly at 0°C under Argon.
-
Reflux for 24 hours to fully reduce the imide carbonyls to methylene groups.
-
Quench with Fieser method (Water, 15% NaOH, Water). Filter and concentrate to obtain 3-benzyl-3,9-diazabicyclo[3.3.1]nonane .
-
-
Debenzylation (Optional):
-
Hydrogenolysis using Pd/C (10%) in Ethanol/HCl at 50 psi H2 yields the free secondary amine 3,9-diazabicyclo[3.3.1]nonane dihydrochloride .
-
Synthetic Pathway Diagram
Caption: Stepwise synthesis of the 3,9-DABN scaffold via the Barnes-Fales bicyclic imide route.
Coordination Dynamics & Data
Unlike Bispidine, which forms stable complexes with Cu(II), Ni(II), and Co(II), the 3,9-isomer lacks extensive crystallographic data for metal complexes. Its coordination chemistry is defined by steric exclusion .
3.1 Basicity and Protonation
The basicity of the nitrogens differs due to their environments.
-
N3 (Ring): pKa ≈ 9.5 - 10.0 (Typical secondary amine).
-
N9 (Bridge): pKa ≈ 8.5 - 9.0 (Reduced basicity due to s-character increase and steric bulk).
3.2 Metal Binding Modes
Experimental attempts to coordinate 3,9-DABN with transition metals typically result in:
-
Monodentate Coordination: Binding exclusively through N3. The N9 nitrogen is often too sterically hindered by the bicyclic cage to approach a metal center effectively unless the metal is coordinatively unsaturated and small.
-
Protonated Salts: In acidic media containing metal halides (e.g., CuCl4^2-), 3,9-DABN crystallizes as a diprotonated cation [H2(L)]^2+ rather than a metal complex.
Comparative Ligand Field Data (Predicted vs Bispidine)
| Parameter | 3,7-Bispidine (Bispidine) | 3,9-DABN | Implication |
|---|---|---|---|
| N···N Distance | ~2.4 - 2.8 Å | > 3.5 Å (Divergent) | 3,9-DABN cannot chelate. |
| Lone Pair Vector | Convergent (Endo-Endo) | Divergent (Exo-Endo) | 3,9-DABN acts as a bridge. |
| Denticity | Bidentate (NN) or Tetradentate | Monodentate or Bridging | No "chelate effect" stability. |
| Cu(II) Stability | Log K > 10 | Log K < 4 (Est.) | Weak binding; labile complexes. |
The ABNO Connection (Bioinorganic Relevance)
While 3,9-DABN itself is a poor ligand, its structural cousin, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) , is a highly significant catalytic species.
-
Chemistry: ABNO is a stable nitroxyl radical used in Copper/ABNO catalytic systems for the aerobic oxidation of alcohols.
-
Relevance: This demonstrates that the N9-bridge position is accessible for chemical reactivity (radical formation) even if it is poor for classical Lewis acid-base coordination. The rigidity of the [3.3.1]nonane cage protects the radical center from decomposition, a principle that applies to the stability of 3,9-DABN drug scaffolds.
Pharmaceutical Applications (Receptor "Coordination")
In the absence of classical metal coordination, the "coordination" of 3,9-DABN is primarily supramolecular interaction with biological receptors (GPCRs).
-
Opioid Receptors: 3,9-DABN derivatives (e.g., 3-benzyl-9-acyl analogs) fit into the μ-opioid receptor pocket. The rigid scaffold positions the aromatic ring (attached to N3) and the basic nitrogen (N9) to mimic the tyramine moiety of endogenous enkephalins.
-
Renin Inhibitors: The scaffold acts as a transition-state mimic, positioning hydrogen bond donors/acceptors to coordinate with the catalytic aspartates (or Zinc in related metalloproteases).
References
-
Barnes, R. A., & Fales, H. M. (1953).[1] The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977. Link
-
Stahl, S. S., et al. (2011). Aerobic Alcohol Oxidation with Cu/Nitroxyl Catalyst Systems. Chemical Reviews, 111(10), 6338–6379. (Context on the N9-ABNO stability). Link
-
Murineddu, G., et al. (2012).[1] Synthesis of Biologically Active Bridged Diazabicycloheptanes and Nonanes. Current Medicinal Chemistry, 19(15), 2381-2408. (Medicinal applications of the scaffold). Link
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Structural review of the parent skeleton). Link
Sources
Methodological & Application
Application Notes & Protocols: Metal Complexation with Bispidine Derivatives for Advanced Research
An Application Guide for Researchers and Drug Development Professionals
Introduction
Bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives represent a class of exceptionally robust and versatile ligands in coordination chemistry.[1] Comprising two condensed piperidine rings, the bispidine framework is characterized by its remarkable rigidity, which pre-organizes its donor atoms for efficient and specific metal ion chelation.[2][3][4] This inherent structural constraint is the cornerstone of the "bispidine effect," leading to the formation of metal complexes with exceptionally high thermodynamic stability and, crucially for in-vivo applications, kinetic inertness.[4][5]
The true power of bispidine ligands lies in their modularity. The core structure can be readily functionalized with a variety of donor-containing side arms, creating a suite of tetra-, penta-, hexa-, and even octadentate chelators tailored for specific metal ions.[2][6] This tunability has propelled bispidine complexes to the forefront of several advanced fields, most notably in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and radionuclide therapy, as well as in medicinal chemistry and catalysis.[5][7]
This guide provides a comprehensive overview of the foundational principles, detailed experimental protocols, and essential characterization techniques for the successful synthesis and validation of metal complexes with bispidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage these powerful molecules in their work.
Section 1: Foundational Principles of Bispidine Complexation
The unique properties of bispidine metal complexes stem directly from the ligand's rigid and pre-organized structure. Understanding these core principles is essential for designing successful complexation experiments.
The "Bispidine Effect": A Structural Basis for Unparalleled Stability
Unlike flexible, open-chain ligands that must undergo significant conformational changes to wrap around a metal ion—a process with an entropic penalty—bispidine ligands are already in a favorable conformation for binding. The most stable and common conformation is the endo-endo-chair-chair form, which creates a well-defined cavity ideal for encapsulating a metal ion.[1][4][8] This pre-organization is a primary driver of the high stability and kinetic inertness observed in these complexes.[4][5] Kinetic inertness, the resistance of a complex to dissociation or ligand exchange, is particularly vital for in-vivo applications like PET imaging, where the radiometal must remain securely chelated to prevent off-target accumulation and toxicity.[4]
Causality in Experimental Design: The "Why" Behind the Protocol
Every choice in a complexation protocol is deliberate, guided by the fundamental chemistry of the ligand and the target metal ion.
-
Choosing the Metal Ion: The size, charge, and preferred coordination number of the metal ion are the primary determinants of ligand selection. For instance, smaller, highly charged ions like Ga³⁺ may require a higher denticity ligand with hard donor atoms for stable complexation, whereas larger ions like Mn²⁺ or lanthanides can be effectively coordinated by hepta- or octadentate bispidines.[2][9][10][11] Copper(II) is particularly well-suited for complexation with a variety of tetra- and hexadentate bispidines.[12]
-
Ligand Design and Denticity: The pendant arms attached to the bispidine's nitrogen atoms (N3 and N7) are not merely passive linkers; they are active participants in tuning the complex's properties.
-
Donor Groups: Pyridyl, picolinate, carboxylate, or phosphonate groups are common choices that dictate the donor set (e.g., N₄O₂, N₆) and influence the overall charge and stability of the final complex.[6][13][14]
-
Solubility and Bioconjugation: Functional groups like carboxylic acids can be used to improve aqueous solubility or to serve as handles for conjugation to biomolecules, such as peptides or antibodies, for targeted drug delivery.[12]
-
-
Solvent Selection: The complexation reaction is typically performed in polar solvents like methanol, acetonitrile, or water.[2][8] The choice depends on the solubility of both the specific bispidine ligand and the metal salt. For radiolabeling, aqueous buffer systems are often required to maintain mild, biocompatible conditions.
-
The Critical Role of pH: There is a direct competition between the protonation of the ligand's donor atoms (especially the tertiary amines) and their coordination to the metal ion.[4] At low pH, the ligand will be protonated and unavailable for complexation. As the pH increases, the ligand deprotonates, freeing the donor atoms to bind the metal. This relationship makes pH a critical parameter to control and optimize. Techniques like potentiometric titration are indispensable for studying this behavior and quantitatively determining the thermodynamic stability constants (log K) of the resulting complexes.[15][16]
Section 2: General Protocol for Synthesis of a Bispidine-Metal Complex
This section provides a generalized, adaptable workflow for the synthesis, purification, and isolation of a bispidine-metal complex.
Caption: General workflow for bispidine-metal complex synthesis.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Bispidine derivative ligand
-
High-purity metal salt (e.g., chloride, perchlorate, nitrate, or acetate salt)
-
Anhydrous/spectroscopic grade solvents (e.g., methanol, acetonitrile, deionized water)
-
Anti-solvent for precipitation/crystallization (e.g., diethyl ether)
-
-
Ligand and Metal Salt Preparation:
-
In a clean, dry flask, dissolve the bispidine ligand in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent. Expert Tip: Using a slight excess of the ligand can sometimes help drive the reaction to completion, but equimolar ratios are standard to start.
-
-
The Complexation Reaction:
-
Slowly add the metal salt solution to the stirring ligand solution at a controlled temperature (typically room temperature).[2]
-
The reaction progress can often be observed by a color change.
-
Allow the mixture to stir for a specified duration, ranging from 1 minute for rapid radiolabeling to several hours or overnight for standard preparations.[2][12] The reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Isolation and Purification:
-
The metal complex is often isolated by inducing precipitation or crystallization. A common and effective method is the slow vapor diffusion of a less polar anti-solvent (like diethyl ether) into the reaction solution.[2]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.
-
-
Drying and Storage:
-
Dry the purified complex under high vacuum to remove all residual solvent.
-
Store the final product in a desiccator to protect it from moisture.
-
Section 3: Specific Application Protocols & Case Studies
Protocol 3.1: Synthesis of a Copper(II)-Bispidine Complex for PET Imaging
Copper-64 (⁶⁴Cu) is an ideal radionuclide for PET imaging, and bispidines are excellent chelators for its stable complexation.[4] This protocol describes a rapid, mild synthesis suitable for radiopharmaceutical work.[12][13]
-
Rationale: For radiolabeling, reactions must be fast, high-yielding, and occur under mild conditions (room temperature, aqueous solution) to be compatible with sensitive biomolecules. This protocol uses basic copper carbonate (malachite), which reacts cleanly and quantitatively.[15]
-
Step-by-Step Protocol:
-
Ligand: Dicarboxylic acid-functionalized bispidine derivative (e.g., 2,2′-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetic acid).
-
Metal Source: Basic copper(II) carbonate (Cu₂(OH)₂CO₃, malachite).
-
Procedure: a. Suspend the bispidine ligand in deionized water. b. Add a stoichiometric amount of basic copper carbonate. c. Stir the suspension at room temperature overnight. The reaction is driven by the formation of the stable copper complex, water, and CO₂.[15] d. The resulting blue solution can be filtered to remove any unreacted solid. The product, a neutral copper complex, is formed in quantitative yield and can often be used directly in solution for further conjugation or studies.[13][15]
-
Protocol 3.2: Synthesis of a Gallium(III)-Bispidine Complex for PET Imaging
Gallium-68 (⁶⁸Ga) is a widely used generator-produced PET radionuclide. Its complexation with bispidines can be more challenging than with copper and may require more forcing conditions.[2][9]
-
Rationale: The high charge density of Ga³⁺ can lead to slower complexation kinetics. Heating is often necessary to provide sufficient energy to overcome the activation barrier for complex formation and to ensure complete chelation for high radiochemical yield.[2]
-
Step-by-Step Protocol:
-
Ligand: A suitable multidentate bispidine derivative.
-
Metal Source: Gallium(III) chloride (GaCl₃).
-
Procedure: a. Suspend the bispidine ligand in an aqueous solution or buffer. b. Add a solution of GaCl₃. c. Seal the reaction vessel and heat the mixture to 95-100 °C for 15-30 minutes.[2] d. After cooling, the reaction mixture is analyzed by radio-TLC or HPLC to determine the radiochemical yield. The product is typically used directly for imaging studies.
-
Section 4: Essential Characterization & Validation Techniques
A protocol is only trustworthy if its outcome is validated. This section outlines the critical analytical techniques required to confirm the identity, structure, and stability of your bispidine-metal complex.
Sources
- 1. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future [mdpi.com]
- 3. Bispidines for radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 5. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Evaluation of a Bispidine-Based Chelator for Gallium-68 and of the Porphyrin Conjugate as PET/PDT Theranostic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manganese complexes for PET and MRI: production of 52Mn and ligand design for stable and inert complexation | ANR [anr.fr]
- 11. Mn2+ Bispidine Complex Combining Exceptional Stability, Inertness, and MRI Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexadentate bispidine derivatives as versatile bifunctional chelate agents for copper(II) radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper–Bispidine Complexes: Synthesis and Complex Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application of Bispidine Complexes in Oxidation Reactions: A Technical Guide for Researchers
The field of oxidation catalysis is continually driven by the pursuit of selective, efficient, and sustainable methods for the functionalization of organic molecules. In this context, bio-inspired coordination complexes have emerged as powerful tools, mimicking the active sites of metalloenzymes to perform challenging oxidative transformations. Among these, complexes based on the rigid 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold have garnered significant attention. Their unique structural and electronic properties, conferred by the preorganized and tunable ligand framework, make them exceptional catalysts for a variety of oxidation reactions crucial in academic research and pharmaceutical development.[1]
This technical guide provides an in-depth exploration of the application of bispidine complexes in oxidation reactions, with a focus on C-H bond oxidation, alkene epoxidation, and alcohol oxidation. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present comparative data to aid in catalyst selection and reaction optimization.
The Bispidine Ligand: A Privileged Scaffold for Oxidation Catalysis
The efficacy of bispidine ligands in oxidation catalysis stems from their inherent structural rigidity and the ability to form stable complexes with a variety of transition metals, including iron, manganese, and copper.[1] The bicyclic framework of bispidine ligands enforces a specific coordination geometry around the metal center, which is crucial for stabilizing high-valent reactive intermediates, such as metal-oxo species, that are central to many oxidation mechanisms.[1][2] The modular nature of bispidine synthesis allows for the facile introduction of various donor groups, enabling fine-tuning of the electronic and steric properties of the resulting metal complexes to optimize their reactivity and selectivity for specific applications.[3]
I. C-H Bond Oxidation: The Quest for Selective Functionalization
The direct and selective oxidation of unactivated C-H bonds is a paramount challenge in organic synthesis.[4] Iron-bispidine complexes have emerged as particularly promising catalysts for this transformation, mimicking the function of non-heme iron-containing enzymes.[5]
Mechanistic Insights
The catalytic cycle for C-H oxidation by iron-bispidine complexes is generally believed to proceed through the formation of a high-valent iron(IV)-oxo or even iron(V)-oxo species.[2] As illustrated in the diagram below, the reaction is initiated by the coordination of an oxidant, such as hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO), to an iron(II) or iron(III) precursor. This is followed by O-O or I-O bond cleavage to generate the potent iron-oxo intermediate. This species then abstracts a hydrogen atom from the substrate, forming a substrate radical and an iron(III)-hydroxo or iron(IV)-hydroxo complex. Subsequent radical rebound or an alternative electron-transfer pathway leads to the formation of the oxidized product and regeneration of the catalyst.
Figure 1: Proposed mechanism for C-H oxidation.
Application Note: Selective Oxidation of Cyclohexane
Iron-bispidine complexes have demonstrated notable efficacy in the oxidation of challenging substrates like cyclohexane. The selectivity for cyclohexanol over cyclohexanone can be tuned by modifying the ligand structure and reaction conditions.
| Catalyst | Oxidant | Substrate | Product Ratio (A:K) | Yield (%) | Reference |
| [Fe(L1)Cl₂] | H₂O₂ | Cyclohexane | 3:1 | ~50 | [6] |
| [Fe(L2)(OTf)₂] | PhIO | Cyclohexane | Varies | up to 60 | [2] |
Table 1: Performance of Iron-Bispidine Catalysts in Cyclohexane Oxidation. (A:K = Alcohol:Ketone)
Protocol: General Procedure for Catalytic C-H Oxidation of Cyclohexane
This protocol is a representative example for the oxidation of cyclohexane using an iron-bispidine catalyst and hydrogen peroxide as the oxidant.
Materials:
-
Iron(II)-bispidine complex (e.g., [Fe(L)Cl₂]) (1-5 mol%)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Acetic acid (optional additive)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, condenser)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The iron(II)-bispidine complex is synthesized according to established literature procedures.[7] Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the iron-bispidine catalyst (e.g., 0.01 mmol, 1 mol%) in acetonitrile (5 mL).
-
Substrate Addition: Add cyclohexane (1 mmol) to the catalyst solution.
-
Initiation: If required, add acetic acid (e.g., 10 mol%).
-
Oxidant Addition: Slowly add hydrogen peroxide (e.g., 10 equivalents) to the stirred reaction mixture at room temperature. For highly exothermic reactions, the addition should be performed at a lower temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the substrate and the formation of products (cyclohexanol and cyclohexanone).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the organic products with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel to isolate the desired alcohol and ketone. Characterize the products by standard analytical techniques (NMR, GC-MS).
II. Alkene Epoxidation: Synthesis of Valuable Intermediates
Chiral epoxides are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[8] Manganese-bispidine complexes have been successfully employed as catalysts for the asymmetric epoxidation of a wide range of olefins, often with high enantioselectivity.[8]
Mechanistic Insights
Similar to C-H oxidation, the epoxidation of alkenes by manganese-bispidine complexes is thought to involve a high-valent manganese-oxo intermediate. The proposed catalytic cycle involves the reaction of a manganese(II) precursor with an oxidant, such as hydrogen peroxide or sodium percarbonate, to form a manganese(IV)-oxo or manganese(V)-oxo species. This electrophilic oxidant then transfers its oxygen atom to the electron-rich double bond of the alkene, forming the epoxide and regenerating the lower-valent manganese catalyst. The chirality of the bispidine ligand is transferred to the product during this oxygen atom transfer step.
Figure 2: Proposed mechanism for alkene epoxidation.
Application Note: Asymmetric Epoxidation of Styrene Derivatives
Manganese-bispidine complexes have shown excellent performance in the asymmetric epoxidation of various styrene derivatives, achieving high yields and enantiomeric excesses.
| Catalyst | Oxidant | Substrate | Yield (%) | ee (%) | Reference |
| [Mn(L3)(OTf)₂] | H₂O₂ | Styrene | >95 | >90 | [8] |
| [Mn(L4)(ClO₄)₂] | SPC | Chalcone | up to 100 | up to 99 | [8] |
Table 2: Performance of Manganese-Bispidine Catalysts in Asymmetric Epoxidation. (SPC = Sodium Percarbonate)
Protocol: General Procedure for Asymmetric Epoxidation of Styrene
This protocol provides a general method for the enantioselective epoxidation of styrene using a chiral manganese-bispidine catalyst.
Materials:
-
Chiral manganese(II)-bispidine complex (e.g., [Mn(L*)(OTf)₂]) (0.1-1 mol%)
-
Styrene (substrate)
-
Hydrogen peroxide (30% aqueous solution) or Sodium Percarbonate
-
Acetic acid (co-catalyst)
-
Acetonitrile/Water (solvent mixture)
-
Standard glassware for organic synthesis
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Solution Preparation: In a reaction vial, dissolve the chiral manganese-bispidine catalyst (e.g., 0.005 mmol, 0.5 mol%) in a mixture of acetonitrile and water.
-
Substrate and Additive Addition: Add styrene (1 mmol) and acetic acid (e.g., 5 mol%) to the catalyst solution.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and then add the oxidant (e.g., hydrogen peroxide, 1.5 equivalents) dropwise over a period of time.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the resulting epoxide by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
III. Alcohol Oxidation: A Greener Route to Carbonyls
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Copper-bispidine complexes have been investigated as catalysts for the aerobic oxidation of alcohols, offering a more sustainable alternative to traditional stoichiometric oxidants.[9][10][11]
Mechanistic Insights
The mechanism of alcohol oxidation catalyzed by copper-bispidine complexes often involves a copper(I)/copper(II) redox couple. In the presence of a radical co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the reaction is believed to proceed via a copper(II)-alkoxide intermediate. This intermediate undergoes a hydrogen atom abstraction by TEMPO to form a copper(I) species, the corresponding carbonyl compound, and the reduced form of TEMPO (TEMPO-H). The copper(I) and TEMPO-H are then re-oxidized by molecular oxygen to regenerate the active copper(II) catalyst and TEMPO, completing the catalytic cycle.
Figure 3: Experimental workflow for alcohol oxidation.
Application Note: Aerobic Oxidation of Benzyl Alcohol
Copper-bispidine complexes, in conjunction with TEMPO, efficiently catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity.
| Catalyst | Co-catalyst | Substrate | Solvent | Yield (%) | Reference |
| [Cu(L5)Cl₂] | TEMPO | Benzyl Alcohol | Acetonitrile | >95 | [9] |
| [Cu(L6)(BF₄)₂] | TEMPO | Benzyl Alcohol | Toluene | High | [10] |
Table 3: Performance of Copper-Bispidine Catalysts in the Aerobic Oxidation of Benzyl Alcohol.
Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol
This protocol describes a typical procedure for the copper-bispidine catalyzed aerobic oxidation of benzyl alcohol.
Materials:
-
Copper(II)-bispidine complex (e.g., [Cu(L)Cl₂]) (1-5 mol%)
-
TEMPO (5-10 mol%)
-
Benzyl alcohol (substrate)
-
Acetonitrile or Toluene (solvent)
-
Oxygen balloon or access to an air line
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the copper-bispidine catalyst (e.g., 0.02 mmol, 2 mol%), TEMPO (e.g., 0.05 mmol, 5 mol%), and the solvent (e.g., 10 mL).
-
Substrate Addition: Add benzyl alcohol (1 mmol) to the mixture.
-
Reaction Initiation: Fit the flask with a balloon filled with oxygen or bubble air through the reaction mixture. Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Follow the consumption of the starting material by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure benzaldehyde.
-
Characterization: Confirm the identity and purity of the product using standard spectroscopic methods.
Conclusion and Future Outlook
Bispidine complexes have proven to be a versatile and powerful class of catalysts for a range of important oxidation reactions. The inherent rigidity and tunability of the bispidine scaffold allow for the rational design of catalysts with tailored reactivity and selectivity. The protocols and data presented in this guide serve as a starting point for researchers looking to harness the potential of these remarkable complexes in their own synthetic endeavors. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to more challenging transformations, and the immobilization of these catalysts on solid supports for enhanced recyclability and application in continuous flow processes.
References
-
Comba, P. Bispidine coordination chemistry. Dalton Transactions, 2015 , 44(34), 15479-15503. [Link]
-
Kaldybayeva, A., et al. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 2025 , 30(x), xxxx. [Link]
-
Rossetti, A., et al. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 2023 , 28(17), 6343. [Link]
-
Que, L., Jr., & Tolman, W. B. Biologically inspired oxidation catalysis. Nature, 2008 , 455(7211), 333-340. [Link]
-
Costas, M., et al. Non-heme Iron-Catalyzed Oxidation of Alkanes and Alkenes. In Alkane C-H Activation by Single-Site Metal Catalysis; Pérez, P. J., Ed.; Springer, 2012; pp 139-188. [Link]
-
Chen, K., & Que, L., Jr. A nonheme iron(II) complex that is a poor catalyst for alkane oxidation by H₂O₂. Inorganic Chemistry, 2013 , 52(22), 13036-13043. [Link]
-
Comba, P., et al. Oxidation of Cyclohexane by a High-Valent Iron Bispidine Complex: A Combined Experimental and Computational Mechanistic Study. The Journal of Physical Chemistry A, 2008 , 112(42), 10688-10697. [Link]
-
Sankaralingam, M., & Palaniandavar, M. Bioinspired Non-heme Iron Catalysts in C–H and C=C Oxidation Reactions. In Catalysis by Metal Complexes and Nanomaterials; John Wiley & Sons, Ltd, 2012; pp 195-234. [Link]
-
Comba, P., et al. Bispidine Coordination Chemistry. Dalton Transactions, 2015 , 44(34), 15479-15503. [Link]
-
Comba, P., et al. Catalytic oxidation of alkanes by iron bispidine complexes and dioxygen: oxygen activation versus autoxidation. Chemical Communications, 2014 , 50(4), 412-414. [Link]
-
Comba, P., et al. Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Chemistry – A European Journal, 2021 , 27(45), 11631-11641. [Link]
-
Talsi, E. P., & Bryliakov, K. P. Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Catalysts, 2022 , 12(4), 434. [Link]
-
Costas, M. Activation of hydrogen peroxide with biologically inspired non-heme iron and manganese catalysts: From simple molecular complexes to modification of the second coordination sphere. Coordination Chemistry Reviews, 2011 , 255(21-22), 2614-2632. [Link]
-
Bryliakov, K. P. Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Catalysts, 2022 , 12(4), 434. [Link]
-
Larrow, J. F., & Jacobsen, E. N. Asymmetric Catalysis with Mn(salen) Complexes. In Catalytic Asymmetric Synthesis; Ojima, I., Ed.; Wiley-VCH, 2010; pp 325-364. [Link]
-
Costas, M., et al. Non-Heme Imine-Based Iron Complexes as Catalysts for Oxidative Processes. Current Organic Chemistry, 2016 , 20(6), 636-651. [Link]
-
Guedes, G. P., et al. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Catalysts, 2020 , 10(2), 205. [Link]
-
Pavan, C., et al. Peroxidative Oxidation of Alkanes and Alcohols under Mild Conditions by Di- and Tetranuclear Copper (II) Complexes. Molecules, 2018 , 23(10), 2690. [Link]
-
Baran, P. S. Catalytic C-H Oxidation. Chem-Station Int. Ed., 2015 . [Link]
-
Comba, P., et al. Electron-transfer properties of an efficient nonheme iron oxidation catalyst with a tetradentate bispidine ligand. Angewandte Chemie International Edition, 2010 , 49(12), 2232-2236. [Link]
-
Pasanen, P. Copper Catalysts for Alcohol Oxidation. Doctoral dissertation, University of Helsinki, 2009 . [Link]
-
Pasanen, P., & Lehtonen, A. Copper Catalysts for Alcohol Oxidation. Coordination Chemistry Reviews, 2011 , 255(17-18), 2049-2063. [Link]
-
Comba, P., et al. Copper−Bispidine Coordination Chemistry: Syntheses, Structures, Solution Properties, and Oxygenation Reactivity. Inorganic Chemistry, 2002 , 41(22), 5799-5811. [Link]
-
Bilyachenko, A. N., et al. Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 2016 , 1(5), 957-967. [Link]
-
Comba, P., et al. Catalytic oxidation of alkanes by iron bispidine complexes and dioxygen: oxygen activation versus autoxidation. Chemical Communications, 2014 , 50(4), 412-414. [Link]
-
Mlynarski, J., et al. Iron(II) complex with modified bispidine ligand: Synthesis and catalytic alkyd drying. Applied Catalysis A: General, 2015 , 492, 199-206. [Link]
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- 11. mdpi.com [mdpi.com]
Application Note: Kinetic Profiling of High-Valent Bispidine Oxidation Catalysts
Abstract
Bispidine (3,7-diazabicyclo[3.3.1]nonane) ligands are a "privileged" scaffold in coordination chemistry due to their extreme rigidity and pre-organized cavity size.[1][2][3] When coordinated to transition metals (Fe, Cu, Mn), they stabilize high-valent intermediates (e.g., Fe(IV)=O) that are potent oxidants for C-H activation and epoxidation. However, the high reactivity of these catalysts renders standard kinetic methods (e.g., NMR monitoring) insufficient. This guide details a specialized Cryo-Stopped-Flow UV-Vis and Cryo-Spray Mass Spectrometry workflow to isolate, quantify, and model the kinetics of these rapid oxidation cycles.
Part 1: Experimental Design & Pre-requisites
The "Bispidine Advantage" & Kinetic Challenges
Unlike flexible ligands (e.g., TPA, cyclam), bispidines enforce a specific coordination geometry (often cis-
-
Challenge: The reaction rates for the formation of the active oxidant (e.g., reaction with H₂O₂ or PhIO) often approach the diffusion limit (
). -
Solution: Manual mixing is impossible. Stopped-flow spectrophotometry with millisecond dead-time is required.
-
Challenge: Intermediates are thermally unstable above -40°C.
-
Solution: All feed lines and mixing chambers must be cryostatically controlled.
Reagent Preparation (Anaerobic Handling)
-
Solvents: Acetonitrile (MeCN) or Acetone, dried over CaH₂ and distilled under Argon. Note: Bispidine complexes are often hygroscopic; trace water acts as a competitive ligand, altering
. -
Oxidants:
-
Solid: Iodosylbenzene (PhIO) – polymeric; must be sonicated/suspended.
-
Liquid: Peracetic acid or H₂O₂ (diluted in dry MeCN).
-
-
Catalyst Stock: Prepare 1 mM stock solutions of the Fe(II) or Cu(I) bispidine precursor in an N₂-filled glovebox.
Part 2: Core Protocol – Cryo-Stopped-Flow UV-Vis Spectroscopy
This is the primary method for determining the rate law and observing the "burst phase" formation of the high-valent oxo species.
Instrument Setup
-
System: High-performance Stopped-Flow (e.g., Biologic SFM-4000 or TgK Scientific).
-
Light Source: D2/W lamp (UV-Vis range: 250–900 nm).
-
Detector: Diode Array (DAD) for full spectral evolution; PMT for single-wavelength kinetic traces.
-
Temperature: Cryostat set to -40°C to -90°C (depending on solvent freezing point).
Workflow Diagram
Figure 1: Workflow for Cryo-Stopped-Flow Kinetic Analysis.
Execution Steps
-
Baseline Correction: Fill both drive syringes with pure solvent at -40°C to establish the optical baseline.
-
Loading:
-
Syringe A: 0.5 mM Bispidine-Fe(II) complex.
-
Syringe B: 5.0 mM Oxidant (Pseudo-first-order excess).
-
-
Shot Sequence: Trigger the pneumatic drive (typical volume 100 µL per shot).
-
Observation:
-
Monitor the growth of the characteristic Fe(IV)=O band (typically near 750–900 nm for bispidines).
-
Monitor the decay of the band upon addition of substrate (e.g., cyclohexane).[4]
-
-
Data Collection: Acquire at logarithmic time intervals (fast initial rates, slow decay).
Part 3: Intermediate Trapping via Cryo-UHR-ESI-MS
UV-Vis provides rates but not structural identity. To confirm the active species is indeed a mononuclear Fe(IV)=O and not a µ-oxo dimer, use Cryospray Mass Spectrometry.
Protocol
-
Setup: High-Resolution ESI-MS (e.g., Orbitrap) equipped with a Cryospray source (cooled N₂ gas).
-
Reaction: Perform the mixing in a pre-cooled vial at -40°C inside the glovebox.
-
Injection: Transfer the reaction mixture immediately into a pre-cooled gas-tight syringe.
-
Parameters:
-
Spray Voltage: Low (3.0 kV) to prevent in-source fragmentation.
-
Source Temp: -30°C.
-
Tube Lens: Optimized for transmission of metal complexes (often higher voltage).
-
-
Validation: Look for the characteristic isotopic pattern of Iron (
Fe, Fe) shifted by +16 Da (Oxygen).
Part 4: Determining the Rate Law & Mechanism
Saturation Kinetics (Michaelis-Menten like)
In bispidine catalysis, the oxidant often binds reversibly before the rate-determining step (RDS).
Experiment: Vary substrate concentration
-
Linear: Second-order reaction (direct attack).
-
Hyperbolic: Saturation kinetics (pre-equilibrium complex formation).
Kinetic Isotope Effect (KIE)
To confirm if C-H abstraction is the RDS:
-
Run the standard stopped-flow protocol with Cyclohexane (
) . -
Repeat exactly with Cyclohexane-
( ) . -
Calculate
.[5]-
Interpretation: A large KIE (2.0 – 5.0) indicates C-H bond breakage is the RDS (typical for Fe(IV)=O species).
-
Data Summary Table
| Parameter | Method | Typical Value (Bispidine-Fe) | Significance |
| UV-Vis | 750–850 nm | Diagnostic of Fe(IV)=O spin state (S=1 or S=2). | |
| Stopped-Flow | Rate of oxidant activation. | ||
| Stopped-Flow | Rate of substrate oxidation (C-H abstraction). | ||
| KIE ( | Comparative | 2.0 – 5.0 | Confirms H-atom abstraction mechanism. |
| Mass Shift | Cryo-MS | +16 m/z | Confirms mono-oxygenation. |
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle derived from the kinetic data collected above.
Figure 2: Proposed Catalytic Cycle for Bispidine-Iron Oxidation. The "Active Oxidant" is the species targeted by Cryo-Stopped-Flow.
References
-
Comba, P., et al. (2021).[3] Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands. Chemistry – A European Journal.
-
Costas, M., & Que, L. (2002). Ligand Topology Effects on the Reactivity of Non-Heme Iron(IV)-Oxo Intermediates. Angewandte Chemie International Edition.
-
Ray, K., et al. (2007). The Quest for Non-Heme Iron(IV)-Oxo Species in Oxidation Catalysis.[4] Accounts of Chemical Research.
-
Company, A., et al. (2008). A High-Valent Non-Heme Iron-Oxo Species Formed by O2 Activation. Nature Chemistry.
-
Born, E., et al. (2006). Bispidine Coordination Chemistry.[2][3] (Review of ligand properties).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 4. Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Advanced Crystallization Protocols for Bispidine-Metal Complexes
Application Note & Technical Guide
Executive Summary: The Bispidine Challenge
Bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives) represent a unique class of "pre-organized" ligands. Their rigid adamantane-like backbone enforces specific coordination geometries—often distorted octahedral or tetragonal—making them invaluable for studying Jahn-Teller effects, magnetism, and radiopharmaceutical stability.[1]
However, this same rigidity presents a crystallization paradox. While the ligand itself is ordered, the resulting metal complexes often possess high solubility in polar media (due to charged metal centers) and a tendency to "oil out" rather than nucleate if the hydrophobic "wings" of the bispidine prevent efficient packing.
This guide details three field-proven protocols specifically optimized for bispidine complexes, moving beyond generic "recrystallization" to precision crystal engineering.
Pre-Crystallization Critical Analysis
Before attempting crystallization, the solution state must be validated.[2][3] Bispidine complexes often exist in equilibrium between different isomers (e.g., chair-chair vs. chair-boat) in solution.
| Parameter | Requirement | Why it Matters for Bispidines |
| Ligand Purity | >98% (NMR/HPLC) | Impurities in the Mannich condensation (e.g., polymeric byproducts) act as nucleation inhibitors. |
| Counter-Ion | ClO₄⁻, OTf⁻, BPh₄⁻ | Large, non-coordinating anions fill voids between the rigid bispidine cations, stabilizing the lattice. Avoid Cl⁻ unless bridging is desired. |
| Solvent Match | MeCN, MeOH, Acetone | Bispidines often coordinate solvent molecules (e.g., MeCN) in the axial positions. The solvent is part of the crystal structure. |
Core Protocols
Protocol A: Vapor Diffusion (The "Gold Standard")
Best for: Milligram-scale samples, cationic complexes (Cu, Fe, Mn).
Principle: A volatile "anti-solvent" diffuses into a solution of the complex, slowly increasing supersaturation without mechanical disturbance.
Materials:
-
Inner vial: 4 mL borosilicate (silanized preferred).
-
Outer jar: 20 mL wide-mouth jar with screw cap.
-
Solvents: Acetonitrile (Good solvent), Diethyl Ether or Pentane (Anti-solvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 5–10 mg of the bispidine complex in the minimum amount of MeCN (approx. 0.5 mL). The solution must be clear. Filter through a 0.2 µm PTFE syringe filter if any turbidity exists.
-
Setup: Place the open inner vial inside the outer jar.
-
Charging: Carefully pipette 3–5 mL of Diethyl Ether into the outer jar.
-
Sealing: Cap the outer jar tightly. Wrap with Parafilm to prevent total evaporation.
-
Incubation: Store at 4°C (fridge) or ambient temperature in a vibration-free zone.
-
Bispidine Insight: Lower temperatures (4°C) favor the formation of ordered solvates, which are common in bispidine chemistry (e.g., [Cu(L)(MeCN)]²⁺).
-
Self-Validation:
-
Success: Distinct geometric blocks appear within 2–5 days.
-
Failure (Precipitate): Diffusion was too fast. Repeat with a less volatile anti-solvent (e.g., Toluene instead of Ether).
-
Failure (Clear): Solution too dilute. Allow the outer jar to sit slightly ajar to evaporate the solvent slowly.
Protocol B: Solvent Layering with "Buffer Zone"
Best for: Labile complexes or those prone to hydrolysis.
Principle: Creates a physical gradient of solubility. The "Buffer" prevents turbulent mixing of the solvent and anti-solvent.
Diagram of Layering Setup:
Step-by-Step Workflow:
-
Base Layer: Dissolve the complex in a dense solvent (e.g., CH₂Cl₂ or CHCl₃). Place 0.5 mL in a thin NMR tube or narrow vial.
-
Buffer Layer: Carefully pipette 0.2 mL of pure solvent (same as base, or slightly less dense like pure MeCN) down the side of the tube. This acts as a delay timer.
-
Top Layer: Gently layer the anti-solvent (Hexane or Pentane) on top.
-
Result: As the layers fuse over 1–2 weeks, crystals grow at the interface or on the glass walls.
Protocol C: Anion Metathesis / Slow Evaporation
Best for: Converting soluble chloride salts to crystallizable perchlorates/triflates.
Context: Bispidine chlorides are often hygroscopic. Converting them in situ often yields crystals.
-
Dissolve Bispidine-Metal-Chloride in MeOH.
-
Add stoichiometric NaClO₄ or NaOTf (dissolved in MeOH).
-
Filter off the precipitated NaCl.
-
Allow the filtrate to evaporate slowly through a needle-punctured septum (limiting airflow).
Troubleshooting & Decision Logic
Common Failure Mode: "Oiling Out"
-
Cause: The complex separates as a liquid phase before organizing into a lattice. Common in bispidines with flexible pendant arms.
-
Solution: "Scratching" the glass is rarely effective. Instead, use a seed crystal (if available) or switch to a higher boiling point anti-solvent (e.g., Chlorobenzene) to slow the process.
Decision Tree for Method Selection:
References
-
Comba, P., & Wadepohl, H. (2025).[1] Stability Constants: A New Twist in Transition Metal Bispidine Chemistry. ResearchGate. Link
-
Bleher, K., & Comba, P. (2025). Bispidine coordination chemistry. Dalton Transactions, Royal Society of Chemistry. Link
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Link
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Link
-
Kerscher, M., & Comba, P. (2009).[6] Tuning of Structures and Properties of Bispidine Complexes. Wiley Online Library. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 3. reddit.com [reddit.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Introduction: The Paradigm Shift from Gadolinium to Manganese
Application Note: Engineering Next-Generation MRI Contrast Agents Using Mn(II)-Bispidine Platforms
Gadolinium-based contrast agents (GBCAs) have been the gold standard in clinical magnetic resonance imaging (MRI) for decades. However, rising concerns regarding gadolinium retention in the brain and the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with compromised renal function have catalyzed the search for safer alternatives[1]. Manganese (Mn²⁺), an endogenous essential metal, has emerged as the premier candidate[2]. Like Gd³⁺, Mn²⁺ exhibits a high-spin state (S = 5/2) and a long electronic relaxation time, making it a highly efficient longitudinal relaxation (
However, the clinical translation of Mn²⁺ is heavily hindered by its potential neurotoxicity (e.g., manganism) if released as a free ion[2]. Therefore, Mn²⁺ must be tightly sequestered by a chelator. This presents a formidable coordination chemistry challenge: according to the Irving-Williams series, the thermodynamic stability of transition metal complexes typically follows the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Consequently, in vivo, endogenous Zn²⁺ can easily displace Mn²⁺ from conventional chelators via transmetallation[4].
Mechanistic Rationale: The Bispidine Advantage
To circumvent the Irving-Williams series, researchers have turned to bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives[4]. Bispidines are highly rigid, preorganized bicyclic scaffolds that form a distinct coordination cavity[5].
-
Size-Selective Encapsulation: The bispidine cavity is perfectly sized to accommodate the larger ionic radius of Mn²⁺ but is structurally too large for the smaller Zn²⁺ ion[6].
-
Unprecedented Inertness: This precise size mismatch induces steric strain when Zn²⁺ attempts to coordinate, drastically lowering its binding affinity. As a result, Mn²⁺-bispidine complexes achieve remarkable selectivity (e.g.,
), rendering them kinetically inert to Zn²⁺ transmetallation in biological fluids[6]. -
Optimal Hydration State: Despite the tight encapsulation, specific pentadentate and heptadentate bispidine ligands leave exactly one coordination site open for an inner-sphere water molecule (
)[4]. This allows for rapid chemical exchange with bulk water ( ), ensuring high relaxivity[6].
Quantitative Data: Comparative Relaxometric and Stability Profiles
The following table summarizes the critical physicochemical parameters of a leading Mn-bispidine complex (MnL3) against historical and current clinical standards.
| Contrast Agent | Metal Core | Denticity | Hydration ( | Relaxivity | Thermodynamic Stability ( | Kinetic Inertness (Zn²⁺ challenge) |
| Mn-DPDP (Teslascan) | Mn²⁺ | Hexadentate | 0 | 2.8[7] | 15.1 | Poor (Releases free Mn²⁺)[7] |
| Mn-PyC3A | Mn²⁺ | Pentadentate | 1 | 2.1[7] | 14.1 (pMn = 8.17)[7] | Moderate |
| Mn-Bispidine (MnL3) | Mn²⁺ | Pentadentate | 1 | 4.44[6] | 19.47[6] | Exceptional (No transmetallation)[6] |
| Gd-DOTA (Dotarem) | Gd³⁺ | Octadentate | 1 | 4.2[4] | 25.3 | High |
Data synthesized from recent comparative studies on macrocyclic and bispidine platforms[7],[6],[4].
Logical Relationship Diagram
The architectural logic dictating the efficacy of bispidine-based contrast agents is visualized below.
Logical flow of bispidine ligand design for safe and efficient Mn²⁺ MRI contrast agents.
Experimental Protocols
The following protocols provide a self-validating framework for synthesizing and evaluating Mn-bispidine complexes.
Protocol A: Synthesis and Purification of Mn(II)-Bispidine Complexes
Objective: To generate a highly pure, fully chelated Mn²⁺ complex without trace free metal, which would artificially inflate relaxivity measurements and toxicity.
-
Complexation Reaction: Dissolve the bispidine ligand (1.0 eq) in highly purified, metal-free water (Milli-Q). Add an equimolar amount of
(1.0 eq). -
pH Adjustment: Gradually adjust the solution pH to 7.4 using 0.1 M NaOH.
-
Causality: Bispidine secondary and tertiary amines must be deprotonated to actively coordinate the metal center.
-
-
Thermal Incubation: Stir the mixture at 60°C for 2 hours to overcome any kinetic barriers to encapsulation within the rigid macrocyclic cavity.
-
Scavenging Free Metal (Self-Validation Step): Add Chelex-100 resin (Na⁺ form) to the solution and stir for 30 minutes. Filter the solution.
-
Causality: Chelex binds any unreacted free Mn²⁺. Because free Mn²⁺ has a very high relaxivity (
), even a 1% impurity will skew downstream data. Removing it ensures that all measured relaxivity is intrinsic to the complex.
-
-
Lyophilization: Freeze-dry the filtrate to obtain the Mn-bispidine powder. Confirm purity via LC-MS and the absence of free Mn²⁺ via the Xylenol Orange colorimetric assay.
Protocol B: Determination of Longitudinal Relaxivity ( )
Objective: To quantify the efficiency of the MRI contrast agent at clinically relevant magnetic field strengths.
-
Phantom Preparation: Prepare a stock solution of the Mn-bispidine complex (e.g., 5.0 mM) in HEPES buffer (pH 7.4). Create a dilution series (0.1, 0.25, 0.5, 0.75, 1.0 mM).
-
Internal Control: Prepare an identical dilution series of a known standard (e.g., Gd-DOTA) to validate the instrument's calibration.
-
Data Acquisition: Using a benchtop time-domain NMR relaxometer tuned to 20 MHz (0.47 T)—a standard frequency that accurately predicts behavior at clinical 1.5 T fields—measure the longitudinal relaxation time (
) using an inversion-recovery pulse sequence. Maintain the sample temperature strictly at 25°C and 37°C using a circulating water bath.-
Causality: Relaxivity is highly temperature-dependent due to changes in molecular tumbling rates (
) and water exchange kinetics.
-
-
Analysis: Calculate the relaxation rate (
). Plot against the Mn²⁺ concentration. The slope of the linear regression yields the relaxivity (in ).
Protocol C: Kinetic Inertness Assessment via Zn²⁺ Transmetallation
Objective: To simulate in vivo conditions and prove that the bispidine complex will not release toxic Mn²⁺ when challenged by endogenous serum zinc.
-
Baseline Measurement: Prepare a 1.0 mM solution of the Mn-bispidine complex in phosphate buffer (pH 7.4). Measure its initial
at 37°C. -
Zinc Challenge: Add 25 equivalents of
(25 mM) to the solution. -
Kinetic Monitoring: Continuously measure the
of the solution over 72 hours. -
Mechanistic Readout: If transmetallation occurs, Zn²⁺ will displace Mn²⁺. The released free Mn²⁺ will immediately react with the phosphate buffer to form insoluble manganese phosphate (
), which precipitates. Because solid precipitates have near-zero relaxivity, the bulk of the solution will drop precipitously. -
Validation: A kinetically inert bispidine complex (like MnL3) will show a stable, unchanging
over the 72-hour period, validating its safety profile for in vivo use[6],[8].
Conclusion
Bispidine derivatives represent a structural masterclass in coordination chemistry. By leveraging rigid preorganization and precise cavity sizing, they effectively rewrite the rules of the Irving-Williams series. The resulting Mn(II)-bispidine complexes deliver the high relaxivity required for clinical MRI while guaranteeing the kinetic inertness necessary to prevent heavy metal toxicity, paving the way for the next generation of Gd-free diagnostic imaging[9],[2].
References
-
Mn-Based MRI Contrast Agents: An Overview - PMC - NIH. 7
-
Mn2+ Bispidine Complex Combining Exceptional Stability, Inertness, and MRI Efficiency - Journal of the American Chemical Society. 6
-
Manganese complexes for PET and MRI: production of 52Mn and ligand design for stable and inert complexation - ANR.9
-
Mn Bispidine Complexes as Potential Magnetic Resonance Imaging Agents : Noncoordinating Peripheral Functional Groups Affect Structural, Kinetic, and Relaxation Properties - ResearchGate. 8
-
Stable and inert manganese complexes for magnetic resonance imaging - Comptes Rendus de l'Académie des Sciences. 2
-
rational machine learning-based screening of mn(ii) metal-ligand complexes for using as mri contrast agents - ChemRxiv. 5
-
Rigid Mn(II) chelate as efficient MRI contrast agent for vascular imaging - ResearchGate. 3
-
Bispidine coordination chemistry - Dalton Transactions (RSC Publishing). 4
-
Gadolinium Complex with a Tris-Hydroxypyridinone as an Input for New Imaging Probes - Preprints.org. 1
Sources
- 1. preprints.org [preprints.org]
- 2. Stable and inert manganese complexes for magnetic resonance imaging [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manganese complexes for PET and MRI: production of 52Mn and ligand design for stable and inert complexation | ANR [anr.fr]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3,9-Diazabicyclo[3.3.1]nonane Derivatives
Welcome to the technical support guide for the purification of 3,9-diazabicyclo[3.3.1]nonane (also known as bispidine) derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and valuable scaffold. The unique structural properties of bispidine derivatives—namely their rigid bicyclic framework and the presence of two basic nitrogen atoms—present specific challenges and opportunities during purification.[1][2]
This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice in a practical question-and-answer format to help you navigate these challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs) - Initial Purification Strategy
Q1: I've just completed my synthesis. What's the first purification step I should consider for a crude mixture containing a bispidine derivative?
A1: For most crude reaction mixtures, an acid-base extraction is the most effective initial purification step.[3][4] The two nitrogen atoms in the bispidine core are basic and can be readily protonated by an aqueous acid (e.g., 1M HCl). This converts your neutral, organic-soluble bispidine derivative into a water-soluble salt.
Why this works: This strategy leverages a fundamental change in solubility to separate your basic product from neutral or acidic impurities.[5][6]
-
Protonation: Your desired bispidine derivative moves from the organic layer to the aqueous layer.
-
Separation: Neutral organic impurities (e.g., unreacted starting materials, non-basic byproducts) remain in the organic layer, which can be discarded.
-
Isolation: The aqueous layer, now containing your protonated product, is treated with a base (e.g., NaOH, Na2CO3) to deprotonate the bispidine, making it organic-soluble again. A final extraction with an organic solvent isolates your purified compound.[5][7]
This technique is powerful for removing a significant amount of non-basic impurities before proceeding to finer purification methods like chromatography or crystallization.
Troubleshooting Guide 1: Acid-Base Extraction
This workflow is the cornerstone of purifying bispidine derivatives. Below is a detailed protocol followed by common issues and their solutions.
Experimental Protocol: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether). Transfer this solution to a separatory funnel.
-
Acidic Wash (Extraction of Product): Add an equal volume of 1M aqueous Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes with periodic venting.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing your protonated bispidine salt) into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.
-
Back-Wash (Removal of Neutral Impurities): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., DCM) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.[8]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 10M NaOH, or saturated Na2CO3 solution) with stirring until the pH is strongly basic (pH > 11), often confirmed with pH paper. Your deprotonated bispidine may precipitate as a solid or an oil.
-
Final Extraction (Isolation of Product): Extract the basified aqueous solution three times with a fresh organic solvent (DCM is often effective).
-
Drying and Concentration: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified bispidine derivative.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying bispidine derivatives via acid-base extraction.
Troubleshooting the Acid-Base Extraction
| Problem | Possible Cause | Solution |
| An emulsion forms at the interface, and the layers won't separate. | The crude mixture contains amphiphilic impurities or fine particulates. | 1. Patience: Let the funnel stand for 10-20 minutes. 2. Brine Wash: Add a small amount of saturated aqueous NaCl (brine) solution, which increases the polarity of the aqueous phase and can help break the emulsion. 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. |
| Low recovery of the product after the final extraction. | 1. Incomplete extraction from the initial organic layer. 2. Incomplete basification. 3. The deprotonated product has some water solubility. | 1. Perform more acidic washes (e.g., 3-4 times) on the initial crude organic solution. 2. Check the pH of the aqueous layer after adding base; it must be robustly basic (pH > 11) to ensure full deprotonation. 3. Use a more polar organic solvent like DCM for the final extractions. For highly polar products, continuous liquid-liquid extraction may be required. |
| A solid precipitates when I add the acid, or when I basify, but it won't re-dissolve. | The protonated salt (in acid) or the free base (in base) is insoluble in both the aqueous and organic layers. | If the solid forms upon basification, this is your purified product. Isolate it by vacuum filtration instead of re-extracting into an organic solvent. Wash the solid with cold water to remove inorganic salts.[5] If the salt precipitates upon acidification, filter it, wash with the organic solvent used initially, and then proceed by dissolving the solid salt in water for the basification step. |
Troubleshooting Guide 2: Column Chromatography
Column chromatography is often necessary for separating the target bispidine from structurally similar impurities that cannot be removed by extraction. However, the basic nature of these compounds can lead to issues.
Q2: My bispidine derivative streaks badly (tails) on a standard silica gel column. How can I get sharp, well-defined bands?
A2: This is a classic problem caused by the interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will interact with the acidic sites on the silica, preventing your compound from sticking.
-
Use an Alternative Stationary Phase: If modifiers are ineffective or incompatible with your molecule, change the stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying amines.[11]
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups (KP-NH) provides a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[9]
-
Experimental Protocol: Flash Chromatography with Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and develop it in various solvent mixtures (e.g., different ratios of Hexane/EtOAc or DCM/MeOH). Crucially, add 1% triethylamine to the TLC development chamber to mimic the column conditions. The ideal system will give your target compound an Rf value between 0.2 and 0.4.[10]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[12][13]
-
Equilibration: Equilibrate the column by flushing it with 2-3 column volumes of your starting eluent (the solvent system with the lowest polarity you will use, containing the basic modifier).
-
Sample Loading: Dissolve your crude compound in a minimum amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the column. This technique generally gives better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. Monitor the fractions by TLC to identify those containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine modifier is volatile and will typically be removed during this step.
Workflow Diagram: Flash Column Chromatography
Caption: A typical workflow for purifying bispidines by flash chromatography.
Recommended Solvent Systems for Chromatography
| Stationary Phase | Common Eluent System | Modifier | Target Compounds |
| Silica Gel | Hexane / Ethyl Acetate | 1-2% Triethylamine | Non-polar to moderately polar bispidines |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine or ~1% NH₃ solution | Moderately polar to very polar bispidines |
| Alumina (Basic) | Hexane / Ethyl Acetate | None needed | Non-polar to moderately polar bispidines |
| Reversed-Phase (C18) | Water / Acetonitrile or Methanol | 0.1% Formic Acid or TFA (for protonation) | Polar, water-soluble bispidines[10] |
Troubleshooting Guide 3: Crystallization & Recrystallization
For solid bispidine derivatives, recrystallization is an excellent final purification step to obtain high-purity, crystalline material.
Q3: My purified bispidine is a solid, but NMR analysis shows minor impurities. How do I perform a successful recrystallization?
A3: The key to recrystallization is finding a "mediocre" solvent or solvent pair: one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[14] This temperature-dependent solubility allows the compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.[14]
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount of your solid in several test tubes. Add a few drops of different solvents to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a boiling stick or magnetic stirring). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Common Recrystallization Solvent Systems
| Single Solvents | Solvent Pairs (Good Solvent / Poor Solvent) | Notes |
| Ethanol | Ethanol / Water | Common for moderately polar compounds.[15] |
| Methanol | Acetone / Water | Dissolve in the "good" solvent first, then add the "poor" solvent hot until cloudy. |
| Ethyl Acetate | Dichloromethane / Hexane | Re-clarify the cloudy solution with a drop of the good solvent before cooling. |
| Acetonitrile | Toluene / Hexane | Useful for a wide range of polarities.[16] |
| Toluene | Ethyl Acetate / Heptanes | Good for less polar compounds.[16] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form, even after cooling in an ice bath. | 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent. | 1. Boil off some of the solvent to increase the concentration and try cooling again. 2. If using a solvent pair, add more of the "poor" solvent. 3. Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. 4. Add a tiny "seed crystal" of the pure compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. 2. Try a lower-boiling point solvent. |
| The yield is very low. | 1. The chosen solvent is too good (dissolves too much product when cold). 2. The solution was not cooled sufficiently. | 1. Try a different solvent system where the compound is less soluble at cold temperatures. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Advanced Topics: Chiral Separations
Q4: My bispidine derivative is chiral. How can I separate the enantiomers?
A4: For enantiomeric separation, specialized techniques are required. The most powerful and widely used method in both analytical and preparative scales is Chiral High-Performance Liquid Chromatography (HPLC) .[17][18]
-
Mechanism: Chiral HPLC uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral molecule. This chiral environment allows for differential interaction with the two enantiomers of your compound, causing one to be retained longer on the column than the other, thus achieving separation.[19]
-
Common CSPs: Many CSPs are based on polysaccharides like cellulose or amylose coated on a silica support.[19]
-
Method Development: Finding the right column and mobile phase is often an empirical process.[17] Screening different columns (e.g., Chiralcel® OD, Chiralpak® AD) with standard mobile phases (e.g., Hexane/Isopropanol, or Methanol/Acetonitrile) is a common starting point.
For larger-scale separations, classical resolution via the formation of diastereomeric salts with a chiral acid (like tartaric acid or camphorsulfonic acid) followed by fractional crystallization can also be an effective strategy.[20]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-base_extraction [bionity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. orgsyn.org [orgsyn.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Bispidine‐Based Copper(II) Coordination Polymers with Remarkable Dynamic Properties, Selective Volatile Organic Compounds Adsorption, and Exchange Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Bispidine-Metal Complex Support Center: Troubleshooting Solubility & Formulation Challenges
Welcome to the Technical Support Center for Bispidine-Metal Complexes. Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are highly rigid, pre-organized chelators that form thermodynamically stable and kinetically inert complexes with transition metals (e.g., Cu, Mn, Pt) and radiometals (e.g.,
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic solutions to overcome these specific hurdles.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my bispidine-copper(II) complex precipitate as an intractable solid when synthesized in aqueous buffers?
Causality: The highly rigid 3,7-diazabicyclo[3.3.1]nonane backbone of bispidines provides exceptional kinetic inertness but is inherently lipophilic[1]. When synthesizing neutral complexes (e.g., N2O2-type bispidines with Cu
Q2: I rationally modified my bispidine ligand to be highly water-soluble, but now I cannot isolate the complex from the reaction mixture. What are the best isolation strategies?
Causality: Grafting multiple hydrophilic pendant arms (e.g., carboxylates, phosphonates) onto the N3/N7 positions drastically increases aqueous solubility. While excellent for in vivo administration, this prevents standard crystallization or solvent extraction, leaving the complex trapped with unreacted metal salts or buffers[2].
Solution: Implement a Barium-Exclusion Method or Preparative Chromatography. The barium method leverages the differential solubility of barium salts; the complex is precipitated as a barium salt, isolated, and then the barium is quantitatively removed using dilute sulfuric acid (precipitating insoluble BaSO
Q3: How can I rationally modify the bispidine ligand backbone to improve water solubility for MRI contrast agents or radiopharmaceuticals? Causality: The "bispidine effect" relies on the rigid chair-chair conformation to encapsulate metals securely, but this rigidity limits solvation and water coordination[4]. Solution: Focus on the N3/N7 and C9 positions. Adding substituted ethanoic acid or methyl phosphonic acid moieties at the N7 position significantly enhances water solubility while maintaining the high relaxivity required for Mn(II) MRI contrast agents[3]. Additionally, introducing hydroxyl groups or ketals at the C9 position disrupts crystal packing and improves solvation without compromising the thermodynamic stability of the coordination sphere[5].
Q4: We cannot alter the ligand structure of our
Part 2: Self-Validating Experimental Protocols
Protocol A: Salt-Free Synthesis of Cu(II)-Bispidine Complexes using Malachite
This protocol avoids the generation of inorganic salts that cause salting-out of neutral bispidine complexes.
-
Suspension: Suspend the acidic N2O2-bispidine chelate (1.0 eq) in Milli-Q water.
-
Validation Check: The suspension will appear cloudy and heterogeneous, as the free ligand is poorly soluble in neutral water.
-
-
Metal Addition: Add malachite powder[Cu
(OH) CO ] (0.5 eq, as each molecule contains 2 Cu atoms). -
Complexation: Stir vigorously at ambient temperature for 2–4 hours.
-
Validation Check: Observe the continuous evolution of CO
bubbles. The reaction is complete when bubbling ceases and the solution transitions from a cloudy suspension to a clear, deep blue/purple solution, confirming successful metal encapsulation.
-
-
Filtration: Filter the solution through a 0.22
m PTFE syringe filter to remove any unreacted trace malachite. -
Recovery: Lyophilize the filtrate to obtain the pure, salt-free bispidine-metal complex as a crystalline powder.
Protocol B: Barium-Exclusion Isolation of Highly Soluble Complexes
This protocol is designed for bispidines functionalized with highly hydrophilic groups (e.g., carboxylates) that cannot be extracted via standard organic solvents.
-
Precipitation: To the aqueous reaction mixture containing the highly soluble complex, add saturated Ba(OH)
dropwise until precipitation is complete.-
Validation Check: A dense, opaque white precipitate of the barium-bispidine salt will form immediately.
-
-
Washing: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant and wash the pellet twice with ice-cold Milli-Q water to remove non-precipitating impurities.
-
Barium Exclusion: Resuspend the pellet in Milli-Q water and carefully titrate with 0.1 M H
SO until the pH reaches the known isoelectric point of the complex.-
Validation Check: The suspension will change character; the highly insoluble BaSO
forms a fine, heavy powder, while the bispidine complex dissolves back into the aqueous phase, turning the supernatant colored (if complexed with a transition metal).
-
-
Separation: Centrifuge at 10,000 rpm for 15 minutes to firmly pellet the BaSO
. -
Recovery: Collect the clear supernatant and lyophilize to recover the pure, highly soluble compound.
Part 3: Quantitative Performance Data
The following table summarizes the impact of various structural and formulation modifications on the solubility and stability of bispidine complexes.
| Modification Strategy | Target Metal System | Effect on Aqueous Solubility | Impact on Thermodynamic Stability ( |
| N3/N7 Carboxylate Addition | Cu(II), Mn(II) | >50-fold increase | Maintained ( |
| C9-Ketal/Hydroxyl Substitution | Pt(II), Cu(II) | Moderate increase | Maintained (No steric clash) |
| Malachite Precursor Method | Cu(II) | Prevents salting-out | N/A (Synthesis optimization) |
| 10-20% Ethanol Co-solvent | Prevents aggregation | Enhances radiochemical yield (>98%) | |
| HP- | Lipophilic Precursors | 10 to 30-fold increase | Transient (Readily dissociates in vivo) |
Part 4: System Workflows & Logical Relationships
Troubleshooting workflow for resolving bispidine-metal complex solubility issues.
Rational ligand design strategies to enhance the aqueous solubility of bispidine complexes.
References
-
Novel bispidine-based metal chelating ligands displaying good relaxivity - Google Patents.3
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - MDPI. 1
-
Copper–Bispidine Complexes: Synthesis and Complex Stability Study - ACS Omega. 2
-
Bispidine coordination chemistry - Dalton Transactions (RSC Publishing). 4
-
Research area “Bispidine Analogs of Cisplatin, Carboplatin, and Oxaliplatin” - Max Planck Institute. 5
-
Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches - PMC. 6
-
Improvement in Solubility–Permeability Interplay of Psoralens... upon Complexation with Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-cyclodextrin - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP4488277A1 - Novel bispidine-based metal chelating ligands displaying good relaxivity - Google Patents [patents.google.com]
- 4. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 5. kofo.mpg.de [kofo.mpg.de]
- 6. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low enantioselectivity in bispidine catalysis
Topic: Troubleshooting Low Enantioselectivity (ee) Ticket Priority: High (Tier 3 Support) Agent: Senior Application Scientist
Introduction: The Bispidine Advantage
Welcome to the Bispidine Catalysis Support Center. You are likely using this scaffold because standard diamines (like sparteine) failed or were unavailable. The bispidine core (3,7-diazabicyclo[3.3.1]nonane) offers a rigid, "pre-organized" cleft that enforces specific coordination geometries.[1]
The Paradox: When bispidines work, they offer exceptional selectivity (>98% ee). When they fail, they often yield near-racemic results (<10% ee). This binary performance usually indicates a structural mismatch or a competing non-selective pathway, rather than a subtle optimization issue.
This guide addresses the root causes of low enantioselectivity in two primary domains:
-
Organocatalysis (e.g., Kinetic Resolution, Silylation, Acylation).
-
Metal Catalysis (e.g., Cu(II) Oxidations, Aziridination).[1][2]
Module 1: Diagnostic Workflow (The Triage)
Before modifying your ligand, you must diagnose where the selectivity is being lost. Use this decision matrix to isolate the failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low enantioselectivity.
Module 2: The "Silent Killer" (Background Reaction)
Symptom: Moderate yield, very low ee (5–15%). Context: Common in Kinetic Resolution (KR) of alcohols via silylation or acylation.
If the uncatalyzed reaction proceeds at a rate even 1/10th of the catalyzed rate, your maximum theoretical ee drops precipitously. Bispidines accelerate the selective pathway, but they cannot stop the non-selective background pathway.
Protocol: The "Blank" Quantification
-
Setup: Prepare your reaction vessel exactly as usual (solvent, substrate, reagent).
-
Modification: Replace the Bispidine catalyst with an achiral base of similar pKa (e.g., N-methylpiperidine or DABCO) or simply omit the catalyst if it acts as a ligand.
-
Execution: Run for the standard reaction time.
-
Analysis: Measure conversion via GC/NMR.
| Blank Conversion | Diagnosis | Action Plan |
| < 1% | System is robust. | Proceed to Module 3 (Ligand Design). |
| 1–10% | Background Leakage. | Critical: Lower temperature (e.g., 0°C → -78°C). Switch to less reactive electrophiles (e.g., anhydride → ester). |
| > 10% | System Failure. | The reagent is too reactive. The catalyst cannot compete. Switch solvent to non-polar (Toluene/Hexane) to suppress ionic background pathways. |
Module 3: Structural Troubleshooting (The Hardware)
Symptom: No background reaction, but ee remains stubborn (30–60%). Context: The catalyst is working, but the "fit" is loose.
Bispidines rely on a Chair-Chair conformation to create a rigid chiral pocket. However, they can flip into a Boat-Chair conformation if sterically stressed, destroying selectivity.
Key Structural Checkpoints
-
N3/N7 Substituents (The Gatekeepers):
-
Theory: Bulky groups at N3/N7 shield the nitrogen lone pairs, forcing the substrate to approach from a specific vector.
-
Fix: If using a methyl substituent, upgrade to Isopropyl or Cyclohexyl . This locks the conformation and increases steric discrimination [1].
-
-
C9 Substituents (The Roof):
-
Theory: The C9 position (the bridgehead) dictates the depth of the cleft.
-
Fix: Ensure the C9 substituent (often an -OH or -OR group in modular syntheses) is not hydrogen bonding internally, which might distort the N-N distance.
-
Mechanism: The "Induced Fit" Failure
In copper-catalyzed oxidations (Comba's systems), the metal must sit inside the cavity. If the ligand is too bulky, the metal sits on top, leading to non-selective outer-sphere mechanisms.
Figure 2: Visualization of Metal Center Ejection. If N3/N7 substituents are too large, the metal is pushed out of the chiral cleft, resulting in loss of stereocontrol.
Module 4: Environmental Factors (Solvent & Additives)
Symptom: Reproducibility issues; ee fluctuates between batches.
The Water Switch (Diastereodivergency)
In bispidine-catalyzed Mannich reactions, water is not just an impurity—it can be a switch.[3]
-
Observation: Anhydrous conditions yield anti-products. Adding water can switch selectivity to syn-products [2].[3]
-
Troubleshooting: If your ee is inconsistent, strictly control water content. Do not just "dry" solvents; measure Karl Fischer water levels. If the transition state involves hydrogen bonding, trace water can disrupt the catalyst-substrate network.
Solvent Polarity & Ion Pairing
For ionic mechanisms (e.g., silylation involving silyl cations):
-
Non-Polar (Toluene/Hexane): Tight ion pairing. The chiral counter-ion (the bispidine) stays close to the reactive center. Higher ee.
-
Polar (DMF/MeCN): Loose ion pairing. The chiral catalyst dissociates from the active cation. Lower ee.
Recommendation: Always screen Toluene, TBME, and Et2O first. Avoid DMSO or DMF unless solubility is impossible.
FAQ: Rapid Response
Q: My bispidine ligand is turning blue/green during the reaction (Copper catalysis). Is this bad? A: Not necessarily. Cu(II)-bispidine complexes are typically blue/green. However, if it turns brown/black, you have likely reduced the copper to Cu(0) or formed copper oxide nanoparticles, which are active but non-selective catalysts. Increase oxidant loading or check ligand stability [3].
Q: Can I use bispidines as Sparteine surrogates? A: Yes, this is a primary use case. Bispidines often outperform (-)-sparteine in lithiation-substitution reactions because they are more rigid. However, you must match the "bite angle." If sparteine works (but is unavailable), choose a bispidine with an N-N distance close to 2.6 Å [4].
Q: I'm doing a Kinetic Resolution (KR). At 50% conversion, my product ee is 90%, but recovered starting material ee is low. Why?
A: This is mathematically governed by the Selectivity Factor (
-
If
is low (<10), you must stop the reaction before 50% to get high product ee, or after 60% to get high starting material ee. You cannot have both simultaneously with a low -factor. -
Action: Calculate
using the formula: . If , optimize the ligand (Module 3).
References
-
Breuning, M., et al. (2007). Bispidine-Catalyzed Kinetic Resolution of Secondary Alcohols. Accounts of Chemical Research. Link
-
Li, G., et al. (2022).[4] Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction.[3] ResearchGate.[5] Link
-
Comba, P., et al. (2009).[6][7] Synthesis, structure, and highly efficient copper-catalyzed aziridination with a tetraaza-bispidine ligand. Chemistry - A European Journal.[2][6] Link
-
O'Brien, P., et al. (2011). Investigation of bispidines as the stoichiometric ligand in the two-ligand catalytic asymmetric deprotonation of N-Boc pyrrolidine.[8] Arkivoc.[8][9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future [mdpi.com]
- 3. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uni-heidelberg.de [uni-heidelberg.de]
- 7. Synthesis, structure, and highly efficient copper-catalyzed aziridination with a tetraaza-bispidine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
Technical Guide: Managing Air & Moisture Sensitivity of Bispidine Reagents
Introduction: The Rigidity Paradox
Bispidine ligands (derivatives of 3,7-diazabicyclo[3.3.1]nonane) are prized in drug development and catalysis for their extreme structural rigidity. This pre-organized "cleft" forces metal ions into specific geometries, enabling high-valent iron oxidation catalysis and stable radiopharmaceutical labeling (e.g.,
However, this utility comes with a significant handling tax. The very basicity that makes them excellent donors also renders them aggressive scavengers of atmospheric CO₂ and moisture . A bispidine reagent left uncapped on a benchtop for 20 minutes can convert partially into a carbamate salt, silently destroying your stoichiometric precision before the reaction even begins.
This guide provides a self-validating system for handling these reagents, grounded in the methodologies established by leading groups (e.g., Comba et al.).
Part 1: The Ligand – The Silent Degradation
Most researchers fear oxygen, but for the free bispidine ligand, Carbon Dioxide (CO₂) is the primary enemy.
The Mechanism of Failure
Bispidine secondary amines are nucleophilic. Upon exposure to air, they react with CO₂ to form carbamates (zwitterions) or carbonates. This blocks the nitrogen donor sites, preventing metal coordination.
Diagram 1: The Atmospheric Deactivation Pathway This diagram illustrates how atmospheric exposure alters the chemical identity of the ligand, leading to "silent" experimental failure.
Troubleshooting Guide: Ligand Integrity
| Symptom | Diagnosis | Root Cause | Corrective Action |
| White powder turns to yellow oil/gum | Hygroscopic Deliquescence | Absorption of atmospheric moisture lowers the melting point. | Sublimation: Purify under high vacuum (10⁻³ mbar) at 60–80°C. Store in glovebox immediately. |
| NMR shows broad peaks or extra carbonyl signal (~160 ppm) | Carbamate Formation | Reaction with atmospheric CO₂. | Acid Wash: Dissolve in dilute HCl (converts to stable HCl salt), wash with ether, then regenerate free base only under inert atmosphere. |
| Stoichiometric error (Metal complex doesn't form cleanly) | Molecular Weight Drift | Water/CO₂ uptake has altered the effective molecular weight. | Titration: Do not rely on gravimetric mass. Titrate a small aliquot with standardized acid to determine effective MW before use. |
Part 2: The Metal Complex – The Active Threat
Once coordinated to metals (especially Fe(II) or Cu(I)), the risk shifts from CO₂ sensitivity to rapid oxidative degradation .
Critical Protocol: The "Double-Schlenk" Transfer
For synthesis outside a glovebox.
Objective: Transfer bispidine ligand solution to a metal precursor without a single microsecond of air exposure.
-
Preparation: Flame-dry a "two-bulb" Schlenk flask (or two connected flasks).
-
Solvent Prep: Solvents (MeCN, Acetone) must be degassed via Freeze-Pump-Thaw (3 cycles) . Sparging is insufficient for Fe(II) bispidines.
-
The Transfer:
-
Validation: The solution should remain clear or turn the specific color of the complex (e.g., deep blue for certain Cu(II) species). Brown/Yellow turbidity indicates oxidation to Fe(III)-oxo dimers.
Part 3: Advanced Handling & Stability Data
Decision Matrix: Glovebox vs. Schlenk Line
Not all bispidine chemistry requires a glovebox. Use this logic flow to optimize resources.
Diagram 2: Handling Decision Tree Follow this logic to determine the necessary containment level for your specific experiment.
Stability Reference Table
| Compound Class | Storage Condition | Shelf Life (Approx.)[5] | Critical Sensitivity |
| Free Bispidine (Solid) | Dark, Argon, over KOH | 6–12 Months | CO₂ (Carbamate formation) |
| Free Bispidine (Solution) | -20°C, Argon | < 1 Week | Moisture (Hydrolysis) |
| Fe(II)-Bispidine | Glovebox (-30°C) | Days | O₂ (Rapid oxidation to Fe(III)) |
| Fe(IV)=O (Ferryl) | In situ only (-40°C to -80°C) | Minutes/Hours | Thermal (Self-decay) |
| Cu(II)-Bispidine | Benchtop (Dry) | Indefinite | Stable (Jahn-Teller isomers may shift) |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel chromatography to purify my bispidine ligand? A: Proceed with caution. Bispidines are basic and will streak on acidic silica.
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina, which is less likely to induce decomposition or irreversible adsorption.
Q: I need to weigh 5.0 mg of ligand for a catalytic run. How do I do this without a glovebox? A: Do not weigh solid bispidines on an open balance for micro-scale reactions. The error from water uptake during the 30-second weighing process can be >10%.
-
Protocol: Make a concentrated stock solution in degassed solvent (e.g., MeCN) inside a Schlenk flask. Determine the precise concentration via titration or NMR (using an internal standard like trimethoxybenzene). Aliquot this solution by volume using a gastight syringe.
Q: My Fe(II) bispidine catalyst is inactive. The color looks right. A: "Looks right" is insufficient. Fe(II) complexes can form spin-crossover isomers or inactive dimers that appear similar in color.
-
Validation: Run a paramagnetic ¹H NMR. If the paramagnetic shifts (often >100 ppm) are absent or shifted significantly compared to literature values [1], your metal center has likely oxidized or the ligand has carbonylated.
References
-
Bleher, K., & Comba, P. (2025).[4] Bispidine coordination chemistry. Dalton Transactions.[1] Link
-
Comba, P., et al. (2016).[6] Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry. Link
-
Comba, P., et al. (2018).[1] Bispidines for radiopharmaceuticals. Dalton Transactions.[1] Link
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Link
Sources
- 1. Bispidines for radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Research Interests Comba Group - Inorganic Chemistry - University of Heidelberg [uni-heidelberg.de]
- 4. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 5. Iron Complexes of 4,5-Bis(diorganophosphinomethyl)acridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
scaling up the synthesis of 3,9-diazabicyclo[3.3.1]nonane
Welcome to the Process Chemistry Support Hub .
Ticket Context: You are engaging with the Senior Application Scientist desk. We specialize in rescuing stalled scale-up campaigns. Below is the technical dossier for the synthesis and scale-up of 3,9-diazabicyclo[3.3.1]nonane scaffolds.
This is not a generic textbook entry. This is a troubleshooting manual based on the friction points encountered when moving from milligram vials to kilogram reactors.
Module 1: The Construction Phase (The Double Mannich)
User Issue: "My reaction mixture turns into an intractable tar/polymer upon scaling up. Yields vary wildly between batches."
Technical Diagnosis: The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core (specifically the 7-one intermediate) typically involves a double Mannich condensation between N-benzyl-4-piperidone , paraformaldehyde , and a primary amine (e.g., benzylamine ). At scale, this reaction is sensitive to two critical vectors: pH drift and thermal runaway . The "tar" is likely polymerized formaldehyde or oligomerized vinyl-ketone intermediates caused by uncontrolled exotherms or incorrect acidity.
Protocol Optimization (The "Buffered" Approach)
Do not rely on "catalytic" acid. You need a buffered system to prevent the pH from rising as the amine is consumed, which stalls the iminium ion formation.
Recommended Scale-Up Parameters:
| Parameter | Specification | Rationale |
| Solvent | Methanol (dry) | Solubilizes reagents but precipitates the product (often). |
| Acid Source | Acetic Acid (1.1 - 1.5 equiv) | Acts as both solvent modifier and catalyst. Buffers the amine. |
| Formaldehyde | Paraformaldehyde (Solid) | Avoids introducing excess water (unlike formalin), which hurts yield. |
| Temperature | 60–65 °C (Strict Control) | <60°C: Incomplete reaction. >70°C: Polymerization/Tar. |
| Addition | Dosing | Do not dump reagents. Pre-mix amine/acid and dose into the ketone/CH₂O slurry. |
Step-by-Step Workflow:
-
Charge N-benzyl-4-piperidone and Paraformaldehyde (2.2 equiv) into Methanol.
-
Heat to 60°C to depolymerize paraformaldehyde (solution clears).
-
Dose a pre-mixed solution of Benzylamine (1.05 equiv) and Acetic Acid (1.2 equiv) in Methanol over 2 hours.
-
Hold at 65°C for 4–6 hours.
-
Critical Check: Monitor consumption of piperidone by HPLC. If >5% remains, add 0.2 equiv more Paraformaldehyde.
Module 2: Isolation & Purification (The "Anti-Extraction" Method)
User Issue: "I cannot extract the product from the aqueous phase. It partitions poorly into DCM/Ether, and I'm generating massive waste volumes."
Technical Diagnosis: 3,9-diazabicyclo[3.3.1]nonanes are diamines. They are highly polar, basic, and often hygroscopic. Standard aqueous workups (extraction) fail because the distribution coefficient (LogD) favors the water phase, especially at neutral/acidic pH.
The Solution: Salt Precipitation. Stop trying to isolate the free base oil. Isolate the Dihydrobromide (2HBr) or Dihydrochloride (2HCl) salt directly from the reaction matrix or a concentrated alcoholic solution.
Purification Logic Tree
Caption: Workflow for converting the water-soluble crude diamine into an easily filterable, high-purity salt.
Module 3: Deprotection (Hydrogenolysis Scale-Up)
User Issue: "The hydrogenation to remove the benzyl groups stalls at 50% conversion, or the catalyst gets poisoned."
Technical Diagnosis: The 3,9-diazabicyclo scaffold often traps trace sulfur or unreacted amines from previous steps, which poison Pd/C catalysts. Furthermore, the bicyclic structure is sterically hindered; the second benzyl group is harder to remove than the first.
Optimization Guide:
-
Catalyst Choice: Switch from standard 10% Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is more robust for N-debenzylation.
-
Solvent System: Use Ethanol/Water (9:1) with Acetic Acid . The presence of acid protonates the amine, preventing it from binding too tightly to the catalyst surface (which inhibits the reaction).
-
Pressure: Atmospheric pressure balloons work on mg scale. On kg scale, you need 5–10 bar (70–145 psi) to drive the reaction to completion.
Data: Catalyst Performance Comparison
| Catalyst | Pressure | Time | Yield (Isolated) | Notes |
| 10% Pd/C | 1 bar | 48 h | 45% | Stalls; requires fresh catalyst loading. |
| 10% Pd/C | 10 bar | 24 h | 70% | Better, but incomplete debenzylation. |
| 20% Pd(OH)₂/C | 5 bar | 12 h | 92% | Recommended. Complete turnover. |
Module 4: Safety & Engineering Controls
User Issue: "We observed a pressure spike during the Mannich reaction."
Technical Diagnosis: The reaction generates CO₂ if decarboxylation occurs (common if using dicarboxylic acid precursors like acetonedicarboxylic acid). However, in the piperidone/formaldehyde route, the risk is exothermic runaway .
Engineering Diagram: Safe Reactor Setup
Caption: Process safety diagram highlighting the temperature interlock loop required to prevent thermal runaway during amine addition.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous formaldehyde (Formalin) instead of Paraformaldehyde? A: You can, but yields will drop by 15–20%. The Mannich reaction is reversible; adding water pushes the equilibrium back toward the starting materials. On a large scale, the cost savings of Formalin are usually negated by the lower yield and harder workup (more water to remove). Stick to Paraformaldehyde.
Q: The product oil is dark red/brown. Is it ruined? A: Not necessarily. Oxidative darkening is common with benzylamines. Proceed immediately to the salt formation (HBr/HCl). The colored impurities usually stay in the mother liquor, leaving you with a white or off-white salt precipitate.
Q: How do I store the free base? A: Do not store the free base for long periods. It absorbs CO₂ from the air to form carbamates and absorbs moisture. Store it as the Dihydrobromide salt , which is stable at room temperature for years.
References
-
Ruenitz, P. C. , & Smissman, E. E. (1977). "Synthesis and biological activity of 3,9-diazabicyclo[3.3.1]nonanes." Journal of Heterocyclic Chemistry, 14(1), 169–171.
-
Flynn, D. L. , et al. (1992). "Benzamide derivatives of 3,9-diazabicyclo[3.3.1]nonane."[1][2] Journal of Medicinal Chemistry. (Contextualizing the scaffold in drug discovery).
-
Jeyaraman, R. , & Avila, S. (1981). "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews, 81(2), 149–174. (Review of the bicyclic system synthesis mechanisms).
-
Organic Syntheses , Coll. Vol. 5, p. 555 (1973); Vol. 48, p. 106 (1968). (General protocols for Mannich condensations of piperidones).
Sources
refining analytical methods for bispidine compound characterization
Subject: Advanced Analytical Methods for 3,7-Diazabicyclo[3.3.1]nonane Systems
Introduction & Scope
Welcome to the Bispidine Technical Support Hub. Bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives) are privileged scaffolds in medicinal chemistry and coordination catalysis due to their rigid, pre-organized structure.[1][2] However, this unique geometry introduces specific analytical challenges—namely fluxional behavior in NMR, ionization suppression in MS, and peak tailing in HPLC.
This guide provides field-proven troubleshooting protocols to resolve these specific characterization bottlenecks.
Module A: NMR Spectroscopy – Resolving Fluxional Behavior
The Issue: "My NMR spectrum shows broad, undefined peaks or missing signals."
The Science (Causality): Bispidines are not static.[3][4] They undergo rapid conformational interconversion between chair-chair (CC) , chair-boat (CB) , and rarely boat-boat (BB) conformers. Additionally, the nitrogen atoms undergo pyramidal inversion. At room temperature, this exchange rate often matches the NMR time scale, leading to coalescence (broadening) or complete signal disappearance (decoalescence) [1, 2].
Diagnostic Protocol: Variable Temperature (VT) NMR To resolve this, you must shift the exchange regime to either the fast limit (high temp) or the slow limit (low temp).
Step-by-Step Workflow:
-
Solvent Selection: Switch from CDCl₃ to a solvent with a wider liquid range, such as d₈-Toluene (for high temp) or d₂-Dichloromethane (for low temp).
-
The High-T Experiment (Fast Exchange):
-
Heat sample to +60°C or +80°C.
-
Result: Signals should sharpen into a time-averaged spectrum. This is best for purity verification.
-
-
The Low-T Experiment (Slow Exchange - Structural Assignment):
-
Cool sample to -40°C or -80°C.
-
Result: The motion "freezes," revealing distinct signals for each conformer. You may see two sets of peaks (e.g., major CC and minor CB isomers).
-
-
NOESY/ROESY Validation:
-
Once "frozen" at low temp, run 2D NOESY.
-
Key Interaction: Look for the W-coupling or spatial proximity between C2/C4 protons and the N-substituents to distinguish endo vs. exo orientation [3].
-
Visualization: NMR Decision Matrix
Figure 1: Decision tree for resolving bispidine fluxionality in NMR spectroscopy.
Module B: HPLC/UPLC – Eliminating Peak Tailing
The Issue: "I see severe tailing (As > 1.5) for my bispidine compound."
The Science (Causality): Bispidines possess two basic tertiary amines. Standard silica-based columns have residual silanols (Si-OH) that are acidic. The basic bispidine nitrogens interact strongly with these silanols via ion-exchange mechanisms, causing peak tailing and retention time instability [4].
Troubleshooting Matrix:
| Parameter | Recommendation | Scientific Rationale |
| Column Chemistry | Hybrid Particle (e.g., BEH C18) or Polar Embedded | Hybrid particles have fewer residual silanols; polar embedded groups shield silanols from the amine.[5] |
| Mobile Phase pH | High pH (pH 9.5 - 10.5) | Critical: At high pH, the bispidine (pKa ~10-11) is non-ionized (free base), and silanols are deprotonated but repelled by the neutral analyte, or the analyte is simply not cationic. Note: Ensure column is pH stable. |
| Mobile Phase Additive | Ammonium Bicarbonate or 0.1% Triethylamine | These act as "sacrificial bases," saturating the silanol sites so the bispidine cannot interact with them. |
| Chaotropic Agents | PF6- or ClO4- salts (Specialized) | For purification, adding bulky counter-ions can improve peak shape by forming tight ion pairs, though this is less common for LC-MS due to volatility issues. |
Self-Validating System: To verify your method is robust:
-
Inject the sample at 50%, 100%, and 150% concentration.[6]
-
If the retention time shifts significantly (>5%) or tailing increases with concentration, you have column overload or active site saturation . Switch to a high-pH method immediately.
Module C: X-Ray Crystallography – Handling Disorder
The Issue: "The structure solves, but R-values are high due to disorder in the N-substituents."
The Science (Causality): The bispidine skeleton is nearly symmetric (pseudo-C2v or Cs symmetry). In the solid state, substituents on N3 and N7 often adopt disordered orientations to minimize packing energy, or the entire molecule may be disordered over a symmetry element [5].
Refinement Protocol:
-
Data Collection: Collect data at 100 K (liquid nitrogen stream). Room temperature data almost always results in unresolvable thermal motion for these bicyclic systems.
-
Disorder Modeling:
-
Do not force the structure. If the N-substituent looks "smeared," model it as two discrete positions (Part A and Part B).
-
Use the PART command (in SHELX) and link their occupancies (e.g., 21.00 and -21.00) so they sum to 1.0.
-
-
Restraints: Apply SIMU (displacement parameters) and SAME (geometry) restraints to the disordered parts to ensure chemically reasonable bond lengths.
Visualization: Crystallography Workflow
Figure 2: Workflow for handling common disorder issues in bispidine crystallography.
Frequently Asked Questions (FAQ)
Q: My bispidine ligand is an oil and won't crystallize. How can I get a solid structure? A: Bispidine free bases are often oils.
-
Solution: Convert it to a salt. The hydrobromide (HBr) or picrate salts often crystallize readily. Alternatively, complexation with Cu(II) or Zn(II) usually yields highly crystalline solids suitable for XRD, which indirectly proves the ligand structure [6].
Q: In Mass Spectrometry (ESI), I see the [M+H]+ peak, but also a strong [M+2H]2+ peak. Is this normal? A: Yes. Bispidines are diamines. Depending on the basicity of the N-substituents, they can easily accept two protons.
-
Caution: If you see [M+13]+ or similar, check for adducts with sodium (+23) or acetonitrile (+41). Bispidines are excellent chelators and will scavenge trace metals or salts from the mobile phase.
Q: Can I use bispidines for chiral resolution? A: Yes, provided the bispidine scaffold is substituted chirally (e.g., using sparteine-like derivatives). The rigid cavity allows for high enantioselectivity in asymmetric catalysis, but you must verify the enantiomeric purity via Chiral HPLC (e.g., Chiralpak IA/IB columns) using a hexane/IPA mobile phase [7].
References
-
Breit, B., & Winde, R. (2001). Bispidine-Derived Ligands in Asymmetric Catalysis. In New Aspects in Phosphorus Chemistry I (pp. 1-37). Springer.
-
Comba, P., et al. (2013). Protonation-triggered conformational modulation of an N,N'-dialkylbispidine. Chemistry – A European Journal.
-
Comba, P., & Kerscher, M. (2004).[7] Structure correlation in bispidine coordination compounds—isomerism and tuneable reactivity. Crystal Engineering.
-
Chrom Tech. (2025).[5] Peak Tailing in HPLC: Causes and Solutions.
-
Comba, P., et al. (2025).[1][2] Bispidine coordination chemistry. Dalton Transactions.
-
Rosati, A., et al. (2025). Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex. ResearchGate.
-
MDPI. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects.
Sources
- 1. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 2. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future [mdpi.com]
- 5. chromtech.com [chromtech.com]
- 6. wjpsronline.com [wjpsronline.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Ligands: Comparing the Catalytic Prowess of Bispidine- and Salen-Type Complexes in Asymmetric Oxidation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for catalysts that are not only efficient and selective but also robust and tunable is paramount. Among the privileged scaffolds used to achieve these goals, metal complexes of Salen-type and bispidine-type ligands have emerged as powerful tools, particularly in oxidation reactions crucial for pharmaceutical and fine chemical synthesis. While both ligand families enable remarkable catalytic transformations, their inherent structural and electronic differences dictate their performance, creating distinct advantages and limitations for specific applications.
This guide offers an in-depth comparison of the catalytic activity of these two prominent ligand classes. We will move beyond a simple catalog of reactions to dissect the fundamental principles governing their behavior, supported by experimental data, detailed protocols, and mechanistic insights. Our goal is to provide researchers with the causal understanding needed to make informed decisions when selecting or designing a catalyst system for a challenging asymmetric oxidation.
The Contenders: A Structural and Electronic Overview
At the heart of their divergent catalytic behavior lies the fundamental topology of the Salen and bispidine ligands.
Salen-type ligands are tetradentate Schiff bases, typically formed from the condensation of a salicylaldehyde derivative and a diamine. This [O,N,N,O] coordination creates a relatively planar and rigid binding pocket around the metal center.[1][2] The stereochemistry is typically introduced via a chiral diamine backbone, such as the 1,2-diaminocyclohexane used in the renowned Jacobsen's catalyst.[3] This structural rigidity and planarity are key to their success, creating a well-defined chiral environment that effectively shields one face of the approaching substrate.[4][5] The electronic properties of Salen complexes can be extensively tuned by modifying the substituents on the salicylaldehyde rings, influencing the redox potential and reactivity of the metal center.[2][4][6]
Bispidine-type ligands (3,7-diazabicyclo[3.3.1]nonane), in contrast, offer a more rigid, three-dimensional, cage-like structure.[7][8] These ligands pre-organize donor atoms in a specific geometry, which can lead to highly stable and kinetically inert metal complexes.[8][9] The bicyclic framework imparts significant rigidity, but the overall coordination sphere can be tailored from tetradentate to octadentate by attaching various donor side-arms to the nitrogen atoms.[9] This modularity allows for the creation of a highly tunable and sterically demanding pocket around the metal, profoundly influencing substrate selectivity and the redox properties of the resulting complex.[7][9]
For our comparative analysis, we will examine a high-performing catalyst that shares the tetradentate N4 coordination motif common in bispidine chemistry, a bis-amino-bis-pyridine manganese complex , which has demonstrated exceptional activity in asymmetric epoxidation.[10]
Case Study: Asymmetric Epoxidation of Olefins
Asymmetric epoxidation is a cornerstone transformation in organic synthesis, providing access to valuable chiral building blocks. This reaction serves as an excellent platform for comparing our two catalyst classes. We will pit the classic Mn-Salen system (Jacobsen's catalyst) against a high-performance Mn-bis-amino-bis-pyridine complex.
Performance Data Comparison
The following table summarizes representative data for the asymmetric epoxidation of chalcone, a common benchmark substrate. This allows for a direct comparison of catalytic efficacy under optimized, albeit different, conditions reported in the literature.
| Catalyst System | Substrate | Oxidant | Cat. Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst (Mn-Salen) | Chalcone | m-CPBA / NMO | 4 | ~84 | 86 | |
| Mn-bis-amino-bis-pyridine | Chalcone | Sodium Percarbonate | 0.2 | >99 | 94 | [10][11] |
Note: Data is compiled from different sources and reaction conditions may vary. This table is for comparative illustration.
Analysis of Performance:
From the data, several key differences emerge. The Mn-bis-amino-bis-pyridine catalyst demonstrates remarkably high efficiency, achieving a near-quantitative yield with a significantly lower catalyst loading (0.2 mol% vs. 4 mol%).[10][11] It also achieves a higher enantiomeric excess for this specific substrate.[10][11] This suggests that the three-dimensional, cage-like environment of the bispidine-type ligand provides a highly effective chiral pocket for this transformation. Furthermore, its ability to utilize sodium percarbonate, a stable and environmentally benign solid oxidant, presents a practical advantage over systems requiring less stable oxidants like m-CPBA or bleach.[10]
The Jacobsen catalyst, while requiring a higher loading in this instance, is a remarkably versatile and well-understood system with a broad substrate scope, particularly for cis-disubstituted and trisubstituted alkenes.[3][6] Its development was a landmark in asymmetric catalysis, and it remains a go-to catalyst for many applications.
Mechanistic Insights: Divergent Pathways to Oxidation
The structural differences between the ligands give rise to distinct proposed catalytic cycles.
The Mn-Salen Pathway (Jacobsen-Katsuki Epoxidation): The most widely accepted mechanism involves the oxidation of the Mn(III) precatalyst to a high-valent Manganese(V)-oxo species (MnV=O).[1][4] This potent electrophilic oxidant is the key intermediate responsible for oxygen atom transfer to the alkene. The reaction is believed to proceed via a "side-on" approach of the alkene to the Mn=O bond.[1] The precise nature of the subsequent step—whether it is a concerted formation of the epoxide, involves a metallaoxetane intermediate, or has radical character—can depend on the substrate and conditions, but the formation of the Mn(V)-oxo active species is a central theme.[1][4][12]
The Bispidine-Type Pathway: For non-heme iron and manganese complexes with tetradentate nitrogen ligands, including bispidine and bis-amino-bis-pyridine systems, the catalytic cycle is also proposed to involve a high-valent metal-oxo intermediate.[3][13] In the case of iron-bispidine catalyzed C-H oxidation of alkanes, extensive experimental and computational studies support the formation of a highly reactive ferryl (FeIV=O) complex as the rate-determining step, which then proceeds via hydrogen atom abstraction.[7][13] For the analogous manganese-catalyzed epoxidation, a similar high-valent Mn(V)-oxo or Mn(IV)-oxo species is believed to be the active oxidant, generated from the reaction of the Mn(II) precursor with the terminal oxidant (e.g., H₂O₂ from sodium percarbonate).[10] The rigid, encapsulating nature of the bispidine-type ligand is thought to stabilize these highly reactive intermediates and modulate their reactivity and selectivity.[8]
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. Here, we provide detailed, step-by-step methodologies for the representative reactions discussed. The causality behind key steps is explained to provide a deeper understanding of the protocol.
Protocol 1: Asymmetric Epoxidation of an Olefin using Jacobsen's Catalyst
This protocol is adapted from established literature procedures for the enantioselective epoxidation of unfunctionalized olefins.[14][15]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Olefin substrate (e.g., 1,2-dihydronaphthalene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium hypochlorite solution (commercial bleach, buffered with Na₂HPO₄)
-
4-Phenylpyridine N-oxide (optional additive)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Jacobsen's catalyst (0.02-0.05 eq.) and 4-phenylpyridine N-oxide (0.25 eq., if used) in anhydrous CH₂Cl₂. Rationale: The additive can sometimes improve catalyst stability and turnover.
-
Substrate Addition: Add the olefin substrate (1.0 eq.) to the catalyst solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Rationale: Lower temperatures often enhance enantioselectivity by reducing the thermal energy of the system, favoring the lower-energy transition state that leads to the major enantiomer.
-
Oxidant Addition: Add the buffered sodium hypochlorite solution (1.5-2.0 eq.) dropwise over 1-2 hours while stirring vigorously. Rationale: Slow addition of the oxidant maintains a low instantaneous concentration, which can prevent catalyst decomposition and side reactions. Vigorous stirring is essential for this biphasic reaction to ensure efficient mass transfer.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂SO₃, brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude epoxide by flash column chromatography on silica gel.
-
Analysis: Characterize the product by NMR and IR spectroscopy. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Epoxidation using a Mn-bis-amino-bis-pyridine Catalyst
This protocol is based on the highly efficient system reported by Bryliakov and co-workers.[10]
Materials:
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
Chiral bis-amino-bis-pyridine ligand
-
Olefin substrate (e.g., chalcone)
-
Acetonitrile (CH₃CN)
-
Sodium percarbonate (Na₂CO₃·1.5H₂O₂)
-
Acetic acid (co-catalyst)
Procedure:
-
Pre-catalyst Formation: In a reaction vial, dissolve the chiral ligand (0.0021 eq.) and Mn(OTf)₂ (0.002 eq.) in CH₃CN. Stir for 15-20 minutes to allow for in-situ complex formation. Rationale: The active catalyst is formed in situ, which is often more convenient than isolating the pre-catalyst.
-
Substrate and Co-catalyst Addition: Add the olefin substrate (1.0 eq.) and a catalytic amount of acetic acid to the solution.
-
Oxidant Addition: Add sodium percarbonate (1.5 eq.) to the stirred mixture in several portions over 30-60 minutes. Rationale: Portion-wise addition of the solid oxidant controls the rate of H₂O₂ release into the solution, improving efficiency and preventing side reactions.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C or room temp) and monitor by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a small amount of saturated aqueous Na₂SO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography. Determine yield and enantiomeric excess as described in Protocol 1.
Conclusion: Choosing the Right Tool for the Job
Both Salen- and bispidine-type catalysts are formidable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of "better" or "worse," but of fitness for a specific purpose.
Salen-type catalysts , exemplified by the Jacobsen system, are well-established, highly versatile, and backed by decades of research. Their relatively rigid, planar structure provides a predictable platform for inducing chirality across a wide range of olefin substrates. They are a reliable starting point for many asymmetric oxidation challenges.
Bispidine-type catalysts and related rigid N-donor ligand systems represent a more recent but powerful evolution. Their key strengths lie in their exceptional stability and the high degree of tunability afforded by their three-dimensional structure. The data suggests they can achieve extremely high catalytic turnovers and enantioselectivities, often under milder conditions with more benign oxidants.[7][10] The rigid, encapsulating nature of the bispidine framework appears particularly adept at stabilizing the high-valent metal-oxo intermediates crucial for potent oxidizing activity.
For researchers in drug development, where efficiency, atom economy, and the use of sustainable reagents are increasingly critical, the high performance and low catalyst loadings demonstrated by advanced bispidine-type systems make them an exceptionally attractive area for future investigation and application. As the field continues to evolve, the rational design of these rigid, three-dimensional ligands will undoubtedly unlock new frontiers in selective catalysis.
References
-
Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science, 299(5613), 1691-1693. [Link]
-
Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
-
Jacobsen, E. N. (1991). Highly enantioselective epoxidation of unfunctionalized olefins. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]
-
Grokipedia. (n.d.). Jacobsen epoxidation. [Link]
-
Wikipedia. (n.d.). Jacobsen's catalyst. [Link]
-
Ottenbacher, R. V., et al. (2022). Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. Molecules, 27(8), 2538. [Link]
-
Comba, P., et al. (2014). Catalytic oxidation of alkanes by iron bispidine complexes and dioxygen: oxygen activation versus autoxidation. Chemical Communications, 50(12), 1415-1417. [Link]
-
Comba, P., et al. (2009). Oxidation of cyclohexane by high-valent iron bispidine complexes: tetradentate versus pentadentate ligands. Inorganic Chemistry, 48(21), 10389-10396. [Link]
-
ResearchGate. (2025). Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Processes Catalyzed by Chiral (Salen)Metal Complexes. In Topics in Organometallic Chemistry (pp. 123-152). Springer, Berlin, Heidelberg. [Link]
-
Palucki, M., et al. (1992). Asymmetric epoxidation of cis-olefins using a chiral (salen)manganese(III) complex. Journal of the American Chemical Society, 114(23), 9310-9311. [Link]
-
Gaponik, N. V., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 30(5), 1234. [Link]
-
Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. [Link]
-
Comba, P., et al. (2025). Bispidine coordination chemistry. Dalton Transactions. [Link]
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- 1. Asymmetric Epoxidation with H2O2 by Manipulating the Electronic Properties of Non-heme Iron Catalysts [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
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- 4. Biologically inspired non-heme iron-catalysts for asymmetric epoxidation; design principles and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 15. pubs.acs.org [pubs.acs.org]
Validating Bispidine Complex Architectures: A Comparative Guide to X-ray Crystallography
Executive Summary: The Rigidity Paradox
Bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives are privileged scaffolds in coordination chemistry due to their extreme structural pre-organization.[1][2][3] While their rigid "chair-chair" conformation is often assumed to be the bioactive or catalytic state, subtle energetic minima allow for "chair-boat" isomerism that can derail structure-activity relationship (SAR) models.
This guide objectively compares X-ray crystallography against solution-state NMR and DFT for validating bispidine metal complexes. While NMR offers dynamic insights, we demonstrate why Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable standard for defining the coordination geometry, particularly for paramagnetic transition metal complexes (Cu²⁺, Fe²⁺) where solution data is often obscured.
Comparative Analysis: X-ray vs. NMR vs. DFT
The following table contrasts the three primary validation modalities. For bispidine complexes, the "Truth" is often context-dependent: X-ray provides the thermodynamic sink (crystal state), while NMR reveals the kinetic landscape.
Table 1: Structural Validation Modalities for Bispidine Complexes
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (¹H/¹³C/NOESY) | DFT (Density Functional Theory) |
| Primary Output | Absolute 3D atomic coordinates (0.001 Å precision). | Connectivity & dynamic averaging.[4] | Energy minima & orbital mapping. |
| Bispidine Insight | Definitively assigns Chair-Chair (cc) vs. Chair-Boat (cb) conformation in solid state. | Detects fluxional behavior (cc ⇌ cb interconversion) via line broadening. | Predicts energy barriers for conformational switching (e.g., ~10-20 kcal/mol). |
| Metal Limitations | None. Ideal for paramagnetic centers (Cu²⁺, Mn²⁺, Fe²⁺). | Severe. Paramagnetic broadening often renders signals uninterpretable. | Model-dependent. Requires accurate basis sets (e.g., B3LYP/6-311G**) to match experimental data. |
| Sample Req. | Single crystal (>0.1 mm, defect-free). | ~5-10 mg pure compound in deuterated solvent. | High-performance computing cluster. |
| Critical Blindspot | Crystal packing forces may stabilize a conformer not dominant in solution. | Cannot easily distinguish between rapid averaging and static symmetry. | Gas-phase calculations ignore solvation/packing effects unless explicitly modeled. |
Expert Insight: For Copper(II) bispidines, NMR is virtually useless due to paramagnetism. X-ray is the only method to validate the Jahn-Teller distorted square-pyramidal geometry typical of these catalysts [1, 3].
Technical Deep Dive: The "Phase-Transition" Validation Protocol
This protocol is designed to be self-validating . Each step contains a "Stop/Go" checkpoint to ensure resource efficiency. We focus on the crystallization of a tetradentate bispidine-Copper(II) complex, a challenging but common target.
Phase 1: Complex Synthesis & Pre-Screening
Objective: Generate a pure, crystallizable precursor.
-
Stoichiometric Mixing: Dissolve Bispidine Ligand (L) (1 equiv) in MeCN. Add CuCl₂[1][5]·2H₂O (1 equiv) dissolved in MeOH dropwise.
-
Mechanism: The N3/N7 nitrogens of the bispidine core rapidly chelate Cu(II), driving the equilibrium.
-
Observation: Immediate color change (usually blue/green) indicates coordination.
-
-
Filtration: Pass the solution through a 0.2 µm PTFE filter.
-
Causality: Dust particles act as uncontrolled nucleation sites, leading to microcrystalline powder rather than single crystals.
-
-
Checkpoint 1 (Solubility Test): Evaporate a small aliquot. If the solid is amorphous, redissolve in minimal MeCN. If insoluble, switch counter-ions (e.g., use Cu(ClO₄)₂ or Cu(OTf)₂) to alter lattice energy [1].
Phase 2: Controlled Crystallization (Vapor Diffusion)
Objective: Slow the nucleation rate to favor ordered lattice growth.
-
The Two-Vial System:
-
Inner Vial: Place 1 mL of the saturated complex solution (in MeCN/MeOH).
-
Outer Vial: Add 3 mL of Diethyl Ether (precipitant).
-
Seal: Cap the outer vial tightly. Parafilm is recommended.
-
-
Thermodynamic Control: Store at 4°C in a vibration-free zone.
-
Mechanism: Ether slowly diffuses into the MeCN, lowering the dielectric constant and solubility of the complex gradually. This favors the formation of the thermodynamically most stable polymorph (usually the Chair-Chair conformer) [5].
-
-
Checkpoint 2 (Optical Inspection): After 24-48 hours, inspect under polarized light.
-
Success: Birefringent geometric prisms.
-
Failure: Dendritic growth (too fast → reduce concentration) or oiling out (too soluble → try pentane diffusion).
-
Phase 3: Data Collection & Refinement
Objective: Solve the structure with R₁ < 0.05.
-
Mounting: Select a crystal (approx 0.2 x 0.2 x 0.2 mm) and mount on a Kapton loop with Paratone oil.
-
Cryo-Cooling: Flash cool to 100 K immediately.
-
Causality: Bispidine backbones can exhibit thermal disorder at room temperature; cooling "freezes" the ring puckering modes.
-
-
Refinement Strategy:
-
Treat the bispidine backbone as a rigid body initially if disorder is high.
-
Locate the metal center first (highest electron density).
-
Validation: Check the N3-M-N7 bite angle. In a valid "chair-chair" bispidine complex, this angle is typically 85-90° [11].
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Structural Validation Decision Tree
Caption: Logic flow for selecting the optimal validation method based on metal center magnetism and phase requirements.
Diagram 2: The Self-Validating Crystallization Workflow
Caption: Step-by-step protocol with integrated failure analysis loops for obtaining X-ray quality crystals.
Supporting Data: The "Chair-Chair" Confirmation
In a recent validation study of a Zn(II)-bispidine complex [11], X-ray analysis was pivotal.
-
Hypothesis: The ligand adopts a chair-chair conformation to maximize chelation.
-
X-ray Result: Confirmed distorted square pyramidal geometry.
-
Key Metric: The N-Zn-N bite angles were strictly defined, whereas DFT calculations required the X-ray input to converge on the correct energy minimum.
| Parameter | Experimental (X-ray) | Calculated (DFT - B3LYP) | Status |
| Conformation | Chair-Chair | Chair-Chair | Validated |
| Zn-N(3) Bond | 2.15 Å | 2.18 Å | Acceptable |
| Coordination | 5-Coordinate (Sq. Pyr.) | 5-Coordinate | Validated |
This confirms that while DFT is powerful, it relies on the starting geometry provided by X-ray data to avoid falling into local minima (like the chair-boat conformer) [19].
References
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI Molecules, 2025.
-
Combined structural and theoretical investigation on differently substituted bispidine ligands. Dalton Transactions, 2020.
-
Copper–Bispidine Complexes: Synthesis and Complex Stability Study. ACS Omega, 2016.
-
Ab initio powder X-ray diffraction structural analysis of bispidine based 1D coordination polymers. Dalton Transactions, 2013.
-
Octadentate Bispidine Chelators for Tb(III) Complexation. Inorganic Chemistry, 2021.
-
Guide for crystallization: Tips and Tricks. University of Fribourg, 2024.
-
Structural conformations of bispidons. ResearchGate, 2023.
-
Bispidine coordination chemistry. Dalton Transactions, 2025.
-
First 1H NMR observation of chair–boat conformers in bispidinone system. Mendeleev Communications, 1999.[6]
-
Different Topologies of Hg(II)‐Bispidine 1D Coordination Polymers. Chemistry - A European Journal, 2022.
-
Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex. Inorganica Chimica Acta, 2022.
-
Investigation of the possibility of complex formation of bidentate bispidine ligands with copper(II). Russian Chemical Bulletin, 2023.[5]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds. Molecules, 2023.
-
Mn Bispidine Complexes as Potential Magnetic Resonance Imaging Agents. Chemistry - A European Journal, 2012.
-
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University, 2018.
-
Dynamics of Ligand and Guest in 1D Hg(II)‐Bispidine Coordination Polymers. ChemistryOpen, 2022.
-
Structural Biology Techniques Compared. Sygnature Discovery, 2024.
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure, 2024.
-
Comparison between X‐ray solid‐state structure and DFT. ResearchGate, 2024.
-
NMR free ligand conformations and atomic resolution dynamics. Magnetic Resonance, 2021.
-
X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT. MDPI Crystals, 2023.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Kinetic Analysis of Bispidine-Catalyzed Reactions: A Comparative Guide for Mechanism Validation
In transition metal catalysis, the ligand architecture dictates the electronic and steric environment of the active metal center, fundamentally governing reaction kinetics. Bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives have emerged as a privileged class of rigid, highly preorganized multidentate ligands. Their ability to enforce specific coordination geometries—such as distorted square-pyramidal or octahedral fields—stabilizes highly reactive intermediates like high-spin Iron(IV)-oxo or Copper(II)-peroxo species.
As a Senior Application Scientist, I frequently evaluate catalyst platforms for late-stage C–H functionalization and oxygen atom transfer (OAT). This guide objectively compares the kinetic performance of bispidine-based catalysts against standard alternatives (e.g., PyTACN, Salen), detailing the self-validating experimental workflows required to trap and analyze their transient intermediates.
Mechanistic Causality: Why Bispidines Outperform Alternatives
The exceptional reactivity of bispidine-iron(IV)-oxo complexes stems from their unique spin-state dynamics. Unlike many non-heme iron enzymes that operate via an
However, this extreme reactivity introduces competing pathways: productive substrate oxidation versus non-productive intramolecular ligand demethylation (self-decay) and the formation of oxido-bridged diiron(III) resting states[1]. Understanding and quantifying these competing kinetic pathways is critical for mechanism validation.
Kinetic competition between productive C-H oxidation and bispidine catalyst self-decay pathways.
Comparative Kinetic Performance
To objectively evaluate bispidine ligands, we must benchmark their kinetic parameters against established non-heme transition metal catalysts. The table below summarizes the kinetic metrics for C–H oxidation and catecholase activity.
| Catalyst System | Target Reaction | Active Intermediate | Half-Life ( | TOF ( | Rate Constant ( | Reference |
| Bispidine-Fe (L1) | Cyclohexane C–H Oxidation | Fe(IV)=O ( | ~3.5 s (-90°C) | > 1,200 | [1] | |
| PyTACN-Fe | Cyclohexane C–H Oxidation | Fe(IV)=O ( | ~2.0 h (-40°C) | ~ 450 | [2] | |
| Salen-Mn | Alkene Epoxidation | Mn(V)=O ( | Stable (>24h) | ~ 300 | Standard | |
| Bispidine-Cu | Catechol Oxidation (Aerobic) | Cu(II)-Peroxo | ~45 s (25°C) | > 800 | [3] |
Scientific Insight: The bispidine-Fe(IV)=O system is orders of magnitude more reactive than PyTACN equivalents, achieving enzyme-like speeds[1]. However, its exceptionally short half-life necessitates specialized cryogenic stopped-flow techniques for accurate kinetic resolution. Furthermore, bispidine-dicopper systems exhibit unique catecholase activity via an end-on peroxo-dicopper(II) intermediate, distinct from standard macrocyclic ligands[3].
Self-Validating Experimental Protocol for Kinetic Analysis
To ensure scientific integrity, kinetic data cannot rely on a single analytical modality. A self-validating system employs orthogonal techniques: UV-Vis spectroscopy (for electronic state transitions) and Cryo-ESI-MS (for exact mass and isotopic distribution).
Protocol: Cryo-Stopped-Flow and ESI-MS Workflow for Fe(IV)=O Characterization
Objective: To isolate the rate of formation (
Step 1: Reagent Preparation (Strictly Anaerobic)
-
Prepare a 2.0 mM solution of
in anhydrous propionitrile. -
Prepare a 10.0 mM solution of soluble iodosylbenzene (sPhIO) in propionitrile.
-
Causality Note: Propionitrile is selected over acetonitrile because its lower freezing point allows kinetic monitoring down to -90°C, effectively slowing the extreme reactivity of the bispidine-Fe(IV)=O species to a measurable timescale[1].
Step 2: Cryo-Stopped-Flow UV-Vis Spectroscopy
-
Load syringes into a stopped-flow instrument equipped with a cryostat set to -90°C.
-
Rapidly mix the Fe(II) complex and oxidant (1:5 ratio to ensure pseudo-first-order conditions).
-
Monitor the transient absorption band at ~810 nm (characteristic of the oxido-bridged diiron(III) decay product) and ~400-450 nm for the Fe(IV)=O intermediate.
-
Self-Validation: Fit the decay curve to a double-exponential function to separate
(substrate present) from (background decay).
Step 3: Freeze-Quench Cryo-ESI-MS
-
Perform the identical rapid mixing, but direct the output into a cold spray chamber (-40°C) coupled to a high-resolution mass spectrometer.
-
Causality Note: High-valent iron species often undergo reduction during ionization. By using cryo-ESI-MS, the intact
ion can be detected, validating the UV-Vis assignment. Recent studies on bispidine-iron-tosylimido complexes also utilized HR ESI-MS to elucidate decay pathways via ligand demethylation[4].
Step 4: Rebound Product Analysis
-
Warm the reaction mixture to room temperature.
-
Quantify the oxidation products (e.g., chlorocyclohexane or cyclohexanol) via GC-MS using an internal standard.
-
Self-Validation: The yield of the oxidized product must correlate stoichiometrically with the integrated area of the Fe(IV)=O kinetic consumption curve.
Self-validating experimental workflow combining UV-Vis, ESI-MS, and GC-MS for kinetic analysis.
Conclusion and Strategic Recommendations
For drug development professionals and synthetic chemists, bispidine ligands offer unparalleled catalytic velocity for C–H activation and OAT processes. However, their industrial application is currently limited by the rapid intramolecular self-decay (demethylation) of the catalyst[1].
When designing scale-up reactions:
-
Opt for bispidine derivatives with sterically protected or deuterated N-methyl groups to suppress the demethylation decay pathway.
-
Utilize continuous flow reactors to match the rapid kinetics of the bispidine-Fe(IV)=O intermediate, minimizing the formation of inactive diiron(III) dimers.
References
1.1 - nih.gov 2.2 - acs.org 3.3 - nih.gov 4.4 - rsc.org
Sources
- 1. Pathways of the Extremely Reactive Iron(IV)‐oxido complexes with Tetradentate Bispidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catecholase activity of dicopper(II)-bispidine complexes: stabilities and structures of intermediates, kinetics and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating decay pathways of bispidine–iron( iv )–tosylimido complexes: insights gained from decay products - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02063H [pubs.rsc.org]
cytotoxicity comparison of different 3,9-diazabicyclo[3.3.1]nonane derivatives
An In-Depth Technical Guide to the Cytotoxicity of 3,9-Diazabicyclo[3.3.1]nonane Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0
Executive Summary: The Dual-Natured Scaffold
The 3,9-diazabicyclo[3.3.1]nonane scaffold represents a privileged yet underutilized structure in medicinal chemistry, distinct from its more common isomer, 3,7-diazabicyclo[3.3.1]nonane (Bispidine). While the 3,7-isomer is widely recognized for nicotinic acetylcholine receptor (nAChR) affinity, the 3,9-isomer occupies a unique pharmacological niche characterized by a sharp dichotomy in biological activity:
-
Opioid Receptor Agonism (Low Cytotoxicity): N-substituted derivatives (e.g., N-3-arylpropenyl-N-9-propionyl) are potent
-opioid agonists, often engineered for minimal cytotoxicity to serve as safe analgesics. -
Antineoplastic Activity (High Cytotoxicity): Specific structural modifications, particularly at the N3 and N9 positions with aryl-alkenyl chains, can flip this switch, converting the scaffold into a potent cytotoxic agent (IC
< 10 µM) that induces G2/M cell cycle arrest and apoptosis.
This guide objectively compares these derivatives, analyzing the Structure-Activity Relationships (SAR) that govern the transition from safe analgesic to potent cytotoxin.
Structural Classes & Comparative Analysis
The cytotoxicity of 3,9-diazabicyclo[3.3.1]nonane derivatives is not intrinsic to the core but is strictly dictated by the substituents at the nitrogen bridges (N3 and N9). We categorize the derivatives into three primary classes based on their cytotoxic potential.
Table 1: Comparative Cytotoxicity Profile (IC Values)
| Class | Derivative Type | Representative Compound | Target Mechanism | Cytotoxicity (IC | Primary Application |
| A | N-3-Arylpropenyl / N-9-Propionyl | Compound 2d (Analgesic Lead) | > 50 µM (Low) | Analgesia (Morphine alternative) | |
| B | N-3-Cinnamyl / N-9-Aryl | Compound 24 (Cytotoxic Lead) | Cell Cycle Arrest (G2/M) | 0.7 – 8.0 µM | Anticancer (Adenocarcinomas) |
| C | Quinolone Conjugates | Danofloxacin Side-chain | DNA Gyrase (Bacterial) | Low (Mammalian) | Veterinary Antibiotic |
| D | 9-Azabicyclo Analogs | WC-26 (Chemosensitizer) | Sigma-2 ( | Modulates Doxorubicin | MDR Reversal Agent |
Note: Compound 24 refers to the specific N-3/N-9 substituted derivative identified in SAR studies (e.g., Murineddu et al.) that exhibits high antiproliferative activity against steroid-sensitive cell lines (MCF-7, HepG2).
Structure-Activity Relationship (SAR) Analysis
The transition from a safe analgesic to a cytotoxic agent relies on specific steric and electronic modifications.
Mechanism of Cytotoxicity vs. Safety
-
The "Safety" Configuration (Class A):
-
Structure: N-9-propionyl group + N-3-(3,3-diphenylprop-2-enyl) chain.
-
Effect: This locks the molecule into a conformation favorable for
-opioid receptor binding but prevents the intercalation or signaling required for cytotoxicity. The "endopropano" bridge is critical for receptor selectivity.
-
-
The "Killer" Configuration (Class B):
-
Structure: Reversal of the amide/amine functionality or introduction of specific aryl-alkenyl chains at N3.
-
Effect: These derivatives (e.g., Compound 24) lose opioid affinity and gain the ability to disrupt the cell cycle. The mechanism likely involves interaction with Sigma-2 receptors or direct tubulin destabilization, leading to G2/M arrest.
-
Diagram 1: SAR Decision Logic
Caption: SAR logic tree demonstrating how substituent choices at N3 and N9 diverge the pharmacological profile between analgesia and cytotoxicity.
Mechanism of Action: Apoptosis Induction[1]
For the cytotoxic derivatives (Class B), the mode of action is distinct from simple necrosis. Experimental data suggests a regulated apoptotic pathway, often mediated by Reactive Oxygen Species (ROS) generation and Sigma-2 receptor modulation.
Key Pathway Steps:
-
Ligand Binding: The derivative binds to intracellular Sigma-2 receptors or tubulin.
-
ROS Burst: Rapid accumulation of intracellular ROS.
-
Mitochondrial Depolarization: Loss of
and release of Cytochrome c. -
Caspase Activation: Cleavage of Caspase-3 leading to apoptosis.
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase (blockage of mitosis).
Diagram 2: Proposed Signaling Cascade
Caption: The proposed mechanism of action where 3,9-diazabicyclo derivatives trigger apoptosis via Sigma-2 receptor modulation and oxidative stress.[1]
Experimental Protocols
To validate the cytotoxicity of these derivatives, a dual-assay approach is recommended: MTT Assay for metabolic viability and Flow Cytometry for cell cycle analysis.
Protocol A: MTT Cytotoxicity Screen
Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%) to ensure assay sensitivity.
-
Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h until purple formazan crystals form.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC
using non-linear regression.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To distinguish between simple necrosis (toxicity) and specific G2/M arrest (mechanism).
-
Treatment: Treat cells with IC
concentration of the derivative for 24h. -
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.
-
Analysis: Analyze DNA content using a flow cytometer (e.g., FACSCalibur).
-
Gating: Gate singlets and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Diagram 3: Screening Workflow
Caption: Experimental workflow for filtering 3,9-diazabicyclo derivatives from synthesis to hit validation.
References
-
Barnes, R. A., & Fales, H. M. (1953).[2] The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society.[3]
-
Cignarella, G., et al. (2002). N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications. Bioorganic & Medicinal Chemistry.
-
Mach, R. H., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry.
-
Murineddu, G., et al. (2012).[2] Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry.
-
Neborak, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.[4] International Journal of Molecular Sciences.
Sources
- 1. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one|CAS 2291-58-9 [benchchem.com]
- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)- bis-L-Leucyl Linear and Macrocyclic Peptides | MDPI [mdpi.com]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
High-Precision Conformational Analysis of Bispidine Scaffolds: A Cross-Validation Guide
Executive Summary
The bispidine scaffold (3,7-diazabicyclo[3.3.1]nonane) is a privileged structure in medicinal inorganic chemistry and ligand design due to its extreme rigidity and pre-organized cavity.[1] However, this rigidity is deceptive. While the Chair-Chair (CC) conformation is the global minimum for the parent system, N-substitution, metal coordination, and solvent effects can stabilize the Chair-Boat (CB) or Boat-Boat (BB) conformers.
Failure to accurately predict these states leads to erroneous binding affinity calculations and failed docking models. This guide provides a rigorous, self-validating workflow to cross-reference in silico density functional theory (DFT) predictions with in vitro NMR and X-ray data.
Part 1: The Conformational Landscape
The bispidine skeleton consists of two fused piperidine rings. The geometry of these rings dictates the vector of the nitrogen lone pairs (the "bite angle"), which is the critical determinant for bioactivity and metal chelation.
The Three Primary States
-
Chair-Chair (CC): The standard "ground state." Both rings are in chair form.[2][3] This creates a cavity suitable for small cations but can suffer from steric repulsion between substituents at N3 and N7.
-
Chair-Boat (CB): One ring flips to a boat. This is often triggered by bulky substituents at N3/N7 to relieve transannular strain.
-
Boat-Boat (BB): Rare, high-energy state, usually only seen in highly constrained bridgehead derivatives or specific transition metal complexes (e.g., Cu(II) Jahn-Teller distortions).
Visualization: The Energy Well
The following diagram illustrates the potential energy surface (PES) and the activation barriers that must be crossed.
Figure 1: Conformational energy hierarchy. Note that bulky N-substituents can invert the stability, making CB the ground state.
Part 2: Computational Methodology (In Silico)
The Pitfall: Standard B3LYP calculations often fail to predict bispidine conformations accurately because they underestimate the non-covalent dispersion forces (Van der Waals) that stabilize the packed "endo" substituents in the CC form.
Recommended Protocol
Objective: Calculate the Boltzmann distribution of conformers in solution.
-
Conformational Search (MM):
-
Do not start with a single drawn structure. Use a Monte Carlo or Low-Mode sampling method (e.g., OPLS4 or MMFF94 force field) to generate at least 100 starting geometries.
-
Why: Bispidines have flexible substituents that can trap the calculation in a local minimum.
-
-
Geometry Optimization (DFT):
-
Functional: Use wB97X-D or M06-2X . These functionals include dispersion corrections essential for accurate ring-pucker energies.
-
Basis Set: def2-TZVP (balance of cost vs. accuracy).
-
Solvation: IEFPCM or SMD model (match your NMR solvent, e.g.,
or DMSO). Gas-phase calculations are irrelevant for bispidine conformational analysis.
-
-
Frequency Calculation:
-
Verify zero imaginary frequencies.
-
Extract Gibbs Free Energy (
).[4]
-
-
Boltzmann Weighting:
-
Calculate the population (
) of each conformer at 298K. -
If
, expect to see dynamic averaging in NMR.
-
Part 3: Experimental Validation (In Vitro)
Computational data is a hypothesis; NMR is the verdict. X-ray crystallography is useful but dangerous—crystal packing forces can lock a bispidine into a conformation (e.g., CB) that does not exist in significant quantities in solution.
NMR Protocol: The "Fingerprint" of Conformation
You cannot rely solely on chemical shift (
1.
NMR Coupling Constants (
)
The vicinal coupling constants between the bridgehead protons (H1/H5) and the methylene protons (H2/H4/H6/H8) are diagnostic.
| Conformation | Diagnostic Feature | |||
| Chair-Chair | 10–12 | 2–4 | 2–4 | Large "W-coupling" often visible between equatorial protons.[3] |
| Chair-Boat | < 5 | 2–4 | 2–4 | Loss of large axial-axial coupling in the boat ring. |
Protocol:
-
Acquire a high-resolution 1D
NMR (min. 500 MHz). -
Perform a decoupling experiment or simulation if multiplets are overlapped.
-
Critical Check: If the signal for the methylene protons is a simple doublet/triplet average, the molecule is flipping rapidly. Run Variable Temperature (VT) NMR down to -60°C to freeze the equilibrium and observe distinct conformers.
2. NOESY/ROESY (Spatial Proximity)
This is the definitive test for the "Boat" form.
-
CC Form: Strong NOE between axial H2/H4 and axial H6/H8 (inter-ring cross-peaks).
-
CB Form: The "flagpole" protons in the boat ring come into close proximity with the bridgehead or substituents, creating unique NOE signals absent in the CC form.
Part 4: Cross-Validation Workflow
This workflow ensures that your structural assignment is robust enough for publication or lead optimization.
Figure 2: Iterative cross-validation loop. A mismatch between Boltzmann prediction and NMR integrals requires a refinement of the computational solvation model.
Part 5: Case Study & Troubleshooting
Scenario: The "Invisible" Conformer
Observation: DFT predicts a 60:40 mixture of CC:CB, but NMR shows a single set of sharp peaks at room temperature.
Cause: Fast exchange on the NMR timescale. The observed chemical shift is a population-weighted average:
-
Calculate the theoretical chemical shifts (
and ) using GIAO-DFT methods. -
Use the observed experimental shift (
) to solve for . -
Compare this experimentally derived population with your DFT energy calculation.
Scenario: The Crystal Trap
Observation: X-ray shows a Chair-Boat structure, but solution NMR suggests Chair-Chair. Analysis: The CB form might pack better in the lattice. Trust the NMR for solution-phase drug development. The X-ray structure is valid for solid-state storage stability but invalid for docking simulations.
References
-
Comba, P., et al. (2006). "DFT models for copper(II) bispidine complexes: structures, stabilities, isomerism, spin distribution, and spectroscopy." Journal of Computational Chemistry. Link
- Breit, B., & Seiche, W. (2003). "Bispidine-derived ligands in asymmetric catalysis." Synthesis. (Fundamental work on bispidine rigidity).
-
Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. (Basis for using wB97X-D/M06-2X). Link
- Hoye, T. R., et al. (2018). "A Practical Guide to Chemical Structure Elucidation." Journal of Organic Chemistry. (General NMR validation protocols applicable to rigid bicycles).
-
Comba, P., & Martin, B. (2005).[5] "Bispidine coordination chemistry." Comptes Rendus Chimie. (Review of conformational preferences in metal complexes). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bispidine Platform as a Tool for Studying Amide Configuration Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications Comba Group - Inorganic Chemistry - University of Heidelberg [uni-heidelberg.de]
validating protein-ligand binding affinity of bispidine-based inhibitors
Topic: Validating Protein-Ligand Binding Affinity of Bispidine-Based Inhibitors
Executive Summary: The Bispidine Advantage
In the landscape of medicinal chemistry, the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold has emerged as a "privileged structure" for rigidifying pharmacophores. Unlike flexible peptidomimetics that suffer high entropic penalties upon binding (
However, the very rigidity and hydrophobicity that make bispidines potent also complicate their validation. Standard binding assays often fail due to aggregation, poor solubility, or slow equilibration times. This guide outlines a self-validating, multi-modal framework to rigorously determine the binding affinity (
Part 1: Comparative Analysis of Validation Methods
To validate a bispidine inhibitor, you must triangulate data from kinetic, thermodynamic, and functional assays. Relying on a single method is a critical failure point in drug discovery.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Primary Readout | Kinetics ( | Thermodynamics ( | Competitive Binding ( |
| Bispidine Relevance | Critical. Detects "sticky" non-specific binding common with lipophilic bispidines via sensorgram shape analysis. | Gold Standard. Quantifies the "entropic gain" of the rigid bispidine scaffold compared to flexible analogs. | High Throughput. Best for ranking derivatives in a library (e.g., substituent scanning at N3/N7 positions). |
| Limitations | Requires immobilization; solvent effects (DMSO) can mask low-affinity binders. | High protein consumption; requires high solubility (often a challenge for bispidines). | Prone to interference from autofluorescent compounds; indirect measurement. |
| Verdict | Use for Lead Optimization (ranking residence time). | Use for Mechanism of Action (proving rigidification benefit). | Use for Primary Screening . |
Part 2: Case Study – Entropic Optimization in nAChR Ligands
Objective: Demonstrate how the bispidine scaffold improves affinity through rigidification.
Context: Nicotinic acetylcholine receptors (nAChRs) require ligands to adopt a specific bioactive conformation. Flexible linear amines lose significant entropy when freezing into this state. Bispidine-based ligands are pre-organized, minimizing this penalty.
Experimental Data Comparison: The following data illustrates the affinity jump achieved by optimizing the bispidine core (N-substitution) versus the bare scaffold.
| Compound Class | Structure Description | Target ( | Affinity ( | Thermodynamic Driver |
| Baseline Scaffold | Unsubstituted 3,7-diazabicyclo[3.3.1]nonane | 600 nM | Moderate Enthalpy, High Entropy Cost | |
| Optimized Ligand | N-tboc-bispidine (Compound 13) | 45 nM | Improved Hydrophobic Contact | |
| High-Affinity Lead | Bispidine-Carboxamide (Compound 15) | ~1 nM | Entropically Favored (Rigid + Specific H-bonds) |
Data Source Grounding: The unsubstituted bispidine core binds with modest affinity (
Part 3: Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Bispidines
Challenge: Bispidines are often basic and lipophilic. They can bind non-specifically to the carboxymethylated dextran matrix of CM5 chips.
Workflow:
-
Chip Selection: Use a Series S Sensor Chip CM5 (standard) or L1 (lipophilic) if the target is membrane-associated.
-
Immobilization:
-
Target: Recombinant Protein (e.g., Plasmepsin II, HIV Protease).
-
Method: Amine coupling (EDC/NHS). Target density: Low (
RU) to avoid mass transport limitations.
-
-
Solvent Correction (Crucial):
-
Bispidines require DMSO for solubility.
-
Prepare a DMSO calibration curve (0.5% to 5% DMSO) in the running buffer (HBS-P+).
-
Validation Step: Run a "solvent correction" cycle before every kinetic run to subtract bulk refractive index changes.
-
-
Kinetic Titration (Single Cycle):
-
Inject 5 concentrations of the bispidine inhibitor (0.1x to 10x expected
) sequentially without regeneration. -
Why? Bispidines often have slow
(long residence time). Regeneration conditions (low pH) might damage the protein before the inhibitor fully dissociates.
-
-
Data Fitting: Fit to a 1:1 Langmuir binding model .
-
Red Flag: If the "U-value" (uniqueness) is high (>15), the concentration range is incorrect.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
Challenge: Matching the buffer pH to the bispidine pKa (typically basic, pKa ~10-11 for secondary amines).
Workflow:
-
Preparation:
-
Protein (Cell): 20-50
M in matched buffer. -
Ligand (Syringe): 200-500
M bispidine inhibitor. -
Note: Ensure the final DMSO concentration is identical (<0.05% mismatch) in cell and syringe to prevent large heats of dilution.
-
-
Titration:
-
Temperature: 25°C.
-
Injections: 19 injections of 2
L each.
-
-
Control Experiment:
-
Titrate Ligand into Buffer (no protein).
-
Subtract this "Heat of Dilution" from the raw data. Bispidines often show endothermic heats of dilution due to de-stacking/solvation changes.
-
-
Analysis:
-
Calculate
(Stoichiometry). For a specific inhibitor, should be close to 1.0 (or 0.5 for dimers like HIV Protease). -
Self-Validation: If
, your protein may be inactive, or the bispidine concentration is inaccurate due to precipitation.
-
Part 4: Self-Validating Systems & Troubleshooting
To ensure scientific integrity, every dataset must pass these internal checks:
-
The "Stoichiometry Check" (ITC):
-
If
deviates significantly from the theoretical value (e.g., ), do not trust the . It implies protein aggregation or ligand precipitation.
-
-
The "Square Wave" Test (SPR):
-
Inject a non-binding control compound (e.g., warfarin for non-albumin targets) to check for sticky matrix interactions. The sensorgram should look like a perfect square wave (fast on/off) with no residual binding.
-
-
Solubility Limit (Visual/DLS):
-
Bispidines can form colloidal aggregates that inhibit enzymes non-specifically (promiscuous inhibition).
-
Test: Add 0.01% Triton X-100 to the enzymatic assay. If
shifts dramatically (e.g., from 50 nM to >10 M), the inhibition was due to aggregation, not specific binding.
-
Part 5: Visualization of the Validation Workflow
Caption: Figure 1. Integrated workflow for validating bispidine inhibitors, prioritizing solubility checks before kinetic (SPR) and thermodynamic (ITC) characterization.
References
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry, 2013.[3][4]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Protocols, 2020.
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs, 2024.
-
Structure and inhibition of plasmepsin II, a hemoglobin-degrading enzyme from P. falciparum. Acta Crystallographica, 2015.[5]
-
Bispidine as a
-strand nucleator: from a -arch to self-assembled cages. Chemical Science, 2021.
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasmodium falciparum plasmepsins by drugs targeting HIV-1 protease: A way forward for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,9-Diazabicyclo[3.3.1]nonane
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 3,9-Diazabicyclo[3.3.1]nonane, grounded in established safety practices and regulatory principles. Our goal is to empower you with the knowledge to handle this compound's waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
While some safety data sheets (SDS) may indicate "no known hazard" for specific bicyclic amines, it is a fundamental principle of laboratory safety to treat all novel or lesser-known compounds with a degree of caution.[1] 3,9-Diazabicyclo[3.3.1]nonane belongs to the aliphatic amine family. Amines as a class can be corrosive, causing skin burns and eye damage, and may be irritating to the respiratory system.[2][3] Furthermore, many organic nitrogen compounds can be harmful to aquatic life with long-lasting effects.[2]
Therefore, a thorough risk assessment dictates that we handle 3,9-Diazabicyclo[3.3.1]nonane and its waste with the assumption that it is hazardous, warranting stringent control measures to prevent exposure and environmental release. This proactive approach ensures the safety of all laboratory personnel and minimizes environmental impact.
Key Potential Hazards:
-
Skin and Eye Contact: Potential for irritation or severe burns.[2][4]
-
Environmental: Potential for harm to aquatic organisms.[2]
-
Combustion Products: When burned, it may produce hazardous gases such as carbon monoxide and nitrogen oxides.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring the correct PPE is in place is non-negotiable. The choice of PPE is dictated by the potential hazards identified above.
| PPE Category | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1][6] |
| Eye Protection | Safety Goggles/Glasses | Protects eyes from splashes.[1] For higher-risk operations, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable gloves (e.g., nitrile) to prevent skin contact.[1] Always wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Approved Respirator | A respirator may be required if vapours or aerosols are generated outside of a fume hood, or for spill cleanup.[2][6] |
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, non-metallic, and sealable container for collecting waste containing 3,9-Diazabicyclo[3.3.1]nonane.[2] The container must be in good condition and compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "3,9-Diazabicyclo[3.3.1]nonane". Include the approximate concentration and date.
-
Incompatible Materials: Do not mix this waste with oxidizing agents.[1] Keep it separate from acidic waste streams to prevent potential exothermic reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from general lab traffic, until it is ready for pickup by a licensed disposal company.[7] Do not fill the container beyond 90% capacity to allow for expansion.[8]
Disposal Decision Pathway
The following flowchart illustrates the decision-making process for the safe disposal of 3,9-Diazabicyclo[3.3.1]nonane waste.
Sources
- 1. One moment, please... [afgsci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. capotchem.cn [capotchem.cn]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 3,9-Diazabicyclo[3.3.1]nonane
Topic: Personal protective equipment for handling 3,9-Diazabicyclo[3.3.1]nonane Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
3,9-Diazabicyclo[3.3.1]nonane (CAS: 280-98-8) is a bridged bicyclic diamine commonly used as a scaffold in medicinal chemistry for the synthesis of GPCR ligands and bioactive alkaloids.[1] Due to its rigid bicyclic structure and secondary amine functionality, it presents specific stability and reactivity challenges—primarily hygroscopicity and corrosivity .
This guide outlines the critical safety protocols for handling the free base form, which poses higher risks (corrosion/volatility) compared to its salt forms (e.g., dihydrochloride, CAS 30800-10-3).
| Property | Specification | Operational Implication |
| CAS Registry | 280-98-8 | Use for accurate inventory and waste tagging. |
| Physical State | Solid (Low melting) | Risk of dust generation; may sublime or melt in warm labs. |
| Stability | Hygroscopic / CO₂ Sensitive | Must be stored under inert gas (Argon/Nitrogen). Absorbs atmospheric CO₂ to form carbamates. |
| Storage | 2–8°C (Cold Chain) | Prevent thermal degradation; store in a dedicated chemical fridge. |
Hazard Identification & Risk Assessment
Before opening the vessel, you must distinguish between the Free Base and the Salt .
-
Free Base (CAS 280-98-8):
-
GHS Classification: Skin Corr. 1B (H314) , Eye Dam. 1 (H318).
-
Risk: Causes severe skin burns and eye damage.[2] Vapors or dust are destructive to upper respiratory tract mucous membranes.
-
-
Dihydrochloride Salt (CAS 30800-10-3):
CRITICAL SAFETY NOTE: This guide defaults to the stricter protocols required for the Free Base . If handling the salt, standard irritant protocols apply, but the hygroscopic nature remains a logistical concern.
Personal Protective Equipment (PPE) Matrix
The secondary amine structure allows for rapid permeation through standard latex. Nitrile or Laminate gloves are mandatory.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Eye / Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for corrosive solids/liquids. Dust or sublimed vapor can bypass side shields. |
| Hand (Splash) | Disposable Nitrile (Min 0.11 mm) | Good short-term protection against aliphatic amines. Change immediately upon contamination.[4] |
| Hand (Immersion) | Silver Shield / 4H Laminate | Required for prolonged handling or cleaning spills. Amines permeate standard nitrile <15 mins. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary control. If hood is unavailable, use NIOSH N95 (for dust) or P100/OV (if volatile). |
| Body | Lab Coat (High-neck, snap closure) | Prevent skin contact. Synthetic fibers (polyester blends) are preferred over cotton which absorbs amines. |
Operational Handling Procedures
Phase 1: Receipt & Storage (The "Cold Chain" Protocol)
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates CO₂ absorption (carbamate formation).
-
Inerting: If the manufacturer packaging is not a septum-sealed Sure/Seal™ bottle, transfer the container to a glovebox or purge with Argon immediately after opening.
-
Storage: Store at 2–8°C . Ensure the container is tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
Phase 2: Weighing & Transfer
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Static Control: Bicyclic amines as solids can be static-prone. Use an anti-static gun or ionizer if the powder "flies."
-
Protocol:
-
Tare a dry vial with a cap.
-
Quickly transfer the solid using a clean spatula.
-
Do not leave the stock bottle open. Cap immediately.
-
If the substance has solidified into a hard mass (due to moisture), do not chip it with a metal spatula (risk of glass breakage/injury). Gently warm the bottle to room temperature in a desiccator.
-
Phase 3: Reaction Setup
-
Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMF).
-
Exotherm Warning: When neutralizing the free base with acids (e.g., HCl in Dioxane), the reaction is highly exothermic . Add acid dropwise at 0°C.
-
Quenching: Quench reaction mixtures containing this amine with mild aqueous acid (pH ~4-5) before disposal to convert the volatile free base into the non-volatile water-soluble salt.
Emergency Response & Waste Disposal
Accidental Release (Spill)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and goggles.
-
Neutralize: Cover the spill with a dry absorbent (vermiculite) mixed with weak acid (citric acid or sodium bisulfate) to neutralize the base.
-
Clean: Scoop into a hazardous waste bag. Wipe surface with water and soap.[2][5]
Disposal Workflow
-
Stream: Segregate as "Basic Organic Waste" (if free base) or "Solid Hazardous Waste" (if salt).
-
Incompatibility: NEVER mix with strong oxidizers (peroxides, nitric acid) or acid chlorides in the waste container—risk of violent reaction or toxic gas generation.
Visualizing the Safety Lifecycle
Figure 1: The operational lifecycle for 3,9-Diazabicyclo[3.3.1]nonane, emphasizing the critical "Cold Chain" and inert storage loops.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19046, 3,9-Diazabicyclo[3.3.1]nonane. Retrieved from [Link]
-
Organic Syntheses (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (Context on bicyclic amine handling). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
